Product packaging for Vinyl methacrylate(Cat. No.:CAS No. 4245-37-8)

Vinyl methacrylate

Cat. No.: B1346696
CAS No.: 4245-37-8
M. Wt: 112.13 g/mol
InChI Key: FFYWKOUKJFCBAM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Vinyl Methacrylate (B99206)

The story of vinyl methacrylate is intrinsically linked to the broader history of acrylic and methacrylic polymers. The first synthesis of acrylic acid dates back to 1843, with methacrylic acid being formulated in 1865. wikipedia.org The subsequent development of methyl methacrylate (MMA) in 1928 and its commercialization in the 1930s as Plexiglas marked a significant milestone in polymer chemistry. wikipedia.org While the early focus was on simple methacrylate esters, the exploration of more complex monomers with additional functional groups, like the vinyl group in VMA, represents a more recent evolution.

Research into monomers with dual functionality gained momentum as scientists sought to create crosslinked and functional polymers with greater control over their network structure and properties. The investigation into this compound specifically has been driven by the desire to produce polymers with pendant reactive sites, which can be further modified post-polymerization to introduce specific functionalities. This evolution reflects a broader trend in polymer science, moving from the synthesis of simple linear polymers to the design of complex, functional macromolecular systems.

Significance of this compound as a Monomer in Advanced Materials Science

The significance of this compound in advanced materials science stems from its bifunctional nature. The methacrylate group typically exhibits higher reactivity in radical polymerization compared to the vinyl group, allowing for the formation of linear polymers with pendant vinyl groups. oup.com These pendant vinyl groups serve as valuable handles for post-polymerization modifications, enabling the introduction of a wide array of chemical functionalities.

This capability is crucial for the development of advanced materials such as:

Functional Polymers: Polymers with specific chemical groups that can impart properties like stimuli-responsiveness (e.g., to pH or temperature), and biocompatibility. rsc.orgmdpi.com

Crosslinked Materials: The pendant vinyl groups can be subsequently polymerized or reacted to form crosslinked networks, leading to materials with improved mechanical strength, thermal stability, and solvent resistance. nih.gov

Adhesives and Coatings: VMA is used to create polymers and copolymers for coatings, adhesives, and sealants with enhanced characteristics. nih.gov For instance, its incorporation into epoxy-acrylate structural adhesives improves adhesion to metal substrates. nih.govmdpi.com

Biomaterials: VMA is utilized in the creation of biomaterials for applications like tissue engineering and drug delivery systems. nih.gov

The ability to precisely control the architecture and functionality of polymers derived from VMA makes it a key building block in the design of next-generation materials.

Scope and Current Research Landscape of this compound

The current research landscape for this compound is vibrant and multifaceted, with a strong focus on controlled polymerization techniques and the development of novel functional materials. Key areas of investigation include:

Controlled/Living Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being extensively explored to synthesize well-defined VMA-based polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.comresearchgate.netresearchgate.net RAFT polymerization allows for the creation of block copolymers where one block contains the pendant vinyl functionality from VMA. mdpi.com

Enzymatic Polymerization: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), as catalysts for the polymerization of vinyl esters like VMA is a growing area of interest. nih.gov This approach offers a more sustainable and environmentally friendly route to polymer synthesis. nih.gov

Photopolymerization: Light-induced polymerization of VMA is being investigated for applications in coatings, adhesives, and 3D printing. nih.govgantrade.com Photopolymerization offers rapid curing and spatial control over the polymerization process. gantrade.com

Stimuli-Responsive Polymers: Researchers are designing VMA-based polymers that can respond to external stimuli such as CO2, which has potential applications in areas like controlled drug release and smart coatings. mdpi.com

Copolymerization: VMA is often copolymerized with other monomers, such as methyl methacrylate (MMA) and N-vinyl pyrrolidone (NVP), to tailor the properties of the resulting materials for specific applications in the medical and electronics industries.

The research is increasingly directed towards creating "smart" and functional materials with precise control over their chemical and physical properties.

Challenges and Opportunities in this compound Polymerization Research

Despite the significant potential of this compound, its polymerization presents several challenges that researchers are actively working to overcome.

Challenges:

Selectivity and Crosslinking: The presence of two polymerizable groups can lead to uncontrolled crosslinking, resulting in insoluble gels. oup.com Achieving selective polymerization of the methacrylate group while preserving the vinyl group for post-polymerization modification is a key challenge.

Control over Polymerization: While controlled radical polymerization techniques have shown promise, achieving precise control over the polymerization of divinyl monomers like VMA can be complex. mdpi.com Factors such as intramolecular cyclization and intermolecular cross-linking can affect the final polymer structure. mdpi.com

Process Optimization: For industrial applications, optimizing polymerization conditions to ensure high monomer conversion, desired molecular weight, and minimal side reactions remains a critical area of research. gantrade.com

Opportunities:

Novel Polymer Architectures: The dual functionality of VMA opens up opportunities for creating complex polymer architectures, such as hyperbranched polymers, star polymers, and block copolymers with functional pendant groups. mdpi.com

Advanced Functional Materials: There is immense potential for developing novel functional materials with tailored properties for a wide range of applications, including biocompatible materials, sensors, and materials for energy applications. rsc.org

Sustainable Polymer Chemistry: Enzymatic and other green polymerization methods for VMA offer opportunities to develop more environmentally friendly processes for producing advanced polymeric materials. nih.gov

Depolymerization and Recycling: Research into the depolymerization of vinyl-based polymers back to their monomers presents a potential route for chemical recycling and a more circular polymer economy. rsc.org

The ongoing research into overcoming the challenges associated with VMA polymerization is paving the way for the development of a new generation of high-performance, functional materials with a wide range of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B1346696 Vinyl methacrylate CAS No. 4245-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl 2-methylprop-2-enoate
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InChI

InChI=1S/C6H8O2/c1-4-8-6(7)5(2)3/h4H,1-2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FFYWKOUKJFCBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25719-55-5
Record name Vinyl methacrylate polymer
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DSSTOX Substance ID

DTXSID9063376
Record name Vinyl methacrylate
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Molecular Weight

112.13 g/mol
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CAS No.

4245-37-8
Record name Vinyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, ethenyl ester
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Synthetic Methodologies for Vinyl Methacrylate

Conventional Chemical Synthesis Routes

Conventional synthesis of vinyl methacrylate (B99206) primarily relies on esterification and transesterification reactions. These methods are well-established and form the basis of industrial-scale production.

Esterification Reactions for Vinyl Methacrylate Production

Esterification is a common method for producing this compound. This typically involves the reaction of methacrylic acid with a vinyl source.

One of the primary methods for synthesizing this compound is through the acid-catalyzed esterification of methacrylic acid with vinyl alcohol. However, the instability of vinyl alcohol necessitates the use of its precursors, such as vinyl acetate (B1210297) or acetylene (B1199291). A common laboratory and industrial approach involves the transesterification reaction between methacrylic acid and vinyl acetate. This reaction is often catalyzed by a strong acid like sulfuric acid and is typically conducted under reflux conditions to drive the reaction towards the formation of the desired ester.

Another approach involves the direct vinylation of methacrylic acid with acetylene. For instance, a mixture of methacrylic acid in toluene (B28343), when subjected to acetylene pressure at elevated temperatures in the presence of a decacarbonyldirhenium(0) catalyst, yields this compound. chemicalbook.com

The synthesis of vinyl ester resins, a related class of compounds, often involves the esterification of an epoxy resin with an unsaturated monocarboxylic acid, such as methacrylic acid. globallcadataaccess.org This reaction is typically catalyzed by a basic catalyst like triethylamine (B128534) and is carried out at temperatures ranging from 90-120°C. sid.ir

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include temperature, catalyst concentration, and the molar ratio of reactants.

In the synthesis of vinyl ester resins from epoxy and methacrylic acid, reaction times to achieve over 95% conversion can vary from 1.5 hours at 120°C to over 8 hours at 90°C. sid.ir The removal of byproducts is a critical strategy for enhancing yield. For example, in transesterification reactions, the removal of the low-boiling alcohol byproduct, often as an azeotrope with the starting alkyl (meth)acrylate, drives the reversible reaction forward. google.com

The choice of solvent can also significantly impact reaction outcomes. For instance, in the synthesis of vinyl benzoate, a related vinyl ester, using acetonitrile (B52724) as a solvent resulted in a higher conversion compared to reactions run in bulk or other solvents like N,N'-dimethylformamide (DMF), dichloromethane, tetrahydrofuran (B95107), toluene, or xylene. tandfonline.com

The development of novel catalysts is another avenue for yield enhancement. For example, bulky magnesium(II) and sodium(I) bisphenoxide complexes have been shown to be effective catalysts for the chemoselective transesterification of methyl (meth)acrylates. rsc.org

Industrial-Scale Production Methodologies for this compound

On an industrial scale, this compound is often produced using continuous esterification processes. In this setup, the reactants, methacrylic acid and a vinyl source, are continuously fed into a reactor containing an acid catalyst. The product is then purified, typically through distillation, to achieve high-purity this compound.

The production of methyl methacrylate (MMA), a precursor for many methacrylate esters, is well-established and provides insight into industrial-scale ester production. The acetone (B3395972) cyanohydrin process is a major route, involving the reaction of acetone and hydrogen cyanide, followed by treatment with sulfuric acid and methanol (B129727). longchangchemical.comnih.govwikipedia.org Another significant industrial process is the oxidation of isobutylene (B52900) or tert-butanol (B103910) to methacrylic acid, which is then esterified with methanol. longchangchemical.comnih.govwikipedia.org These established processes for MMA highlight the infrastructure and chemical engineering principles that can be applied to the production of other methacrylate esters like VMA.

Sustainable and Biocatalytic Synthesis Approaches for this compound

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. Biocatalysis, particularly the use of enzymes, has emerged as a promising alternative to conventional chemical routes for producing this compound.

Enzymatic Esterification using Lipases (e.g., Candida antarctica lipase (B570770) B)

Lipases are enzymes that can catalyze esterification and transesterification reactions with high selectivity and under mild conditions. Candida antarctica lipase B (CALB), often immobilized and commercially available as Novozym 435, is a particularly effective and widely studied biocatalyst for these transformations. conicet.gov.arresearchgate.nettandfonline.com

Enzymatic synthesis offers several advantages, including the ability to conduct reactions at lower temperatures, which prevents unwanted polymerization of the reactive vinyl and methacrylate groups. conicet.gov.ar This eliminates the need for polymerization inhibitors that are often required in conventional high-temperature synthesis. google.com

CALB has been successfully used to catalyze the synthesis of various methacrylate esters. For example, it can catalyze the transacylation of methyl methacrylate with diols and triols. conicet.gov.ar Studies have also shown that this compound can serve as an efficient acyl donor in lipase-catalyzed reactions. In the synthesis of sorbitan (B8754009) methacrylate, using this compound as the acyl donor resulted in higher conversion yields compared to ethyl methacrylate or methyl methacrylate. nih.gov

The regioselectivity of lipases is another significant advantage. For instance, CALB has been used for the highly regioselective synthesis of isosorbide (B1672297) 5-methacrylate, a bio-based monomer. acs.org This enzymatic approach allows for a straightforward, scalable, and chromatography-free process, yielding the monomer in high purity and yield. acs.org

Furthermore, enzymatic methods are being explored for the synthesis of functional polyesters where this compound can be incorporated. One-pot enzymatic procedures have been developed to create macromers with methacrylate end-groups using CALB. nih.gov These biocatalytic routes represent a more sustainable pathway for the production of functional polymers. nih.gov

Table of Optimized Reaction Conditions for Enzymatic Synthesis

Acyl DonorSubstrateEnzymeSolventTemperature (°C)Molar Ratio (Substrate:Acyl Donor)Conversion Yield (%)Reaction Time (h)Reference
Ethyl Methacrylate1,4-SorbitanNovozym 435 (5% w/v)t-Butanol-1:5~6836 nih.gov
Methyl Methacrylate1,4-SorbitanNovozym 435 (7% w/v)t-Butanol-1:5~7836 nih.gov
This compound1,4-SorbitanNovozym 435 (3% w/v)t-Butanol->1:2.5Superior- nih.gov
This compoundCytidineNovozym 435 (12.7 wt%)-951:3536.20.5 mdpi.com
Vinyl Acrylate (B77674)β-methyl glucosideNovozym 435 (5% w/v)t-Butanol501:3100- koreascience.kr
This compoundβ-methyl glucosideNovozym 435 (5% w/v)t-Butanol501:3100- koreascience.kr

Bio-based Feedstocks and Green Chemistry Principles in this compound Synthesis

The transition towards a sustainable chemical industry necessitates the adoption of green chemistry principles and the utilization of renewable resources. In the synthesis of this compound and related methacrylate monomers, this involves a shift from traditional petrochemical feedstocks to bio-based alternatives and the implementation of environmentally benign synthetic routes.

The core of green chemistry is articulated through twelve principles, which guide the development of sustainable chemical processes. resolvemass.caopcw.org These principles include the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, designing safer chemicals, utilization of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of unnecessary derivatives, application of catalysis, design for degradation, implementation of real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. resolvemass.caopcw.org

In the context of this compound synthesis, the use of renewable feedstocks is a primary focus. Research has demonstrated the feasibility of producing methacrylate monomers from various bio-based sources. google.com A general approach involves reacting a bio-based molecule containing a hydroxyl (-OH) or carboxylic acid (-COOH) group with a reactive acrylic or methacrylic monomer. google.com For instance, isosorbide, a derivative of sorbitol produced from starch, can be reacted with methacrylic anhydride (B1165640) to synthesize isosorbide methacrylate. mdpi.com Similarly, other plant-based platform chemicals like furfuryl methacrylate, derived from furfural, are being explored as bio-based alternatives to conventional monomers. mdpi.com Lignin-derived compounds such as vanillyl alcohol and cashew nutshell liquid-derived cardanol (B1251761) have also been used to synthesize hybrid bio-based epoxy-methacrylate resins. digitellinc.com

The synthesis of related methacrylates from biomass-derived acids, such as itaconic acid, further illustrates the potential for creating a bio-based production pathway. acs.org These strategies not only reduce dependence on fossil fuels but also introduce the potential for novel polymer properties. coherentmarketinsights.com

Enzymatic catalysis represents another cornerstone of green chemistry applicable to methacrylate synthesis. Enzymes operate under mild conditions of temperature and pressure, often in aqueous media, which significantly reduces the energy consumption and environmental impact associated with conventional chemical methods. mdpi.com This approach minimizes the need for harsh solvents and reagents that can generate hazardous waste. mdpi.com Furthermore, techniques like micellar or vesicular catalysis, where reactions are conducted in water at ambient temperatures, align with green chemistry principles by eliminating organic solvents and reducing energy inputs. chinesechemsoc.org

Table 1: Examples of Bio-based Feedstocks for Methacrylate Synthesis This table is interactive. Users can sort and filter the data.

Bio-based Feedstock Precursor To Key Reaction Type Reference
Isosorbide (from starch) Isosorbide Methacrylate Esterification with methacrylic anhydride mdpi.com
Rosin (e.g., Abietic acid) Methacrylated Rosin Reaction with glycidyl (B131873) methacrylate google.com
Vanillyl Alcohol (from lignin) Epoxy-methacrylate resin Combination with cardanol digitellinc.com
Cardanol (from cashew) Epoxy-methacrylate resin Combination with vanillyl alcohol digitellinc.com
Itaconic Acid (from biomass) Methyl Methacrylate Decarboxylation-Esterification acs.org
Furfural Furfuryl Methacrylate Not specified mdpi.com

Process Intensification and Environmental Impact Reduction in Synthesis

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. bvrit.ac.in Applying these strategies to this compound synthesis is crucial for reducing its environmental footprint and improving economic viability.

One significant area of process intensification is the use of alternative energy sources to drive reactions. Microwave-assisted polymerization, for example, has been shown to dramatically accelerate the synthesis of methacrylate oligomers. acs.org In one study, the required reaction time was reduced from 300 minutes in a conventional oil bath to just 3 minutes using selective microwave heating, demonstrating a significant increase in process efficiency. acs.org This rapid heating can also lead to higher product yields. acs.org

Microflow chemistry is another powerful tool for process intensification. By conducting reactions in microreactors, precise control over mixing and heat transfer is achieved. nih.gov This enhanced control can minimize the formation of by-products and improve the yield and purity of the desired product, as demonstrated in the synthesis of other complex organic molecules. nih.gov The superior mixing efficiency in a microflow system can eliminate side reactions that are common in larger batch reactors. nih.gov

Reducing the environmental impact of this compound synthesis is intrinsically linked to green chemistry and process intensification. A key strategy is the reduction or elimination of volatile organic compounds (VOCs). This can be achieved by conducting polymerizations in benign solvents like water or by adopting solvent-free synthesis methods. acs.orggoogle.com For example, reducing the concentration of toluene as a solvent in methacrylate oligomerization not only increased conversion but also lowered the process's VOC footprint. acs.org

Furthermore, designing products for a circular economy is a critical aspect of environmental impact reduction. Polymethyl methacrylate (PMMA), the polymer of this compound's close relative methyl methacrylate, can be chemically recycled back to its monomer with high efficiency. trinseo.com This process of depolymerization allows the monomer to be reused in the production of new polymers with properties identical to those made from virgin materials, significantly reducing waste and the need for fossil-based resources. trinseo.com This circular approach can reduce the carbon footprint of the resulting acrylic material by approximately 70% compared to virgin production. trinseo.com

Table 2: Process Intensification Techniques and Their Impact This table is interactive. Users can sort and filter the data.

Technique Objective Outcome Reference
Microwave Heating Accelerate reaction Reduced reaction time from 300 min to 3 min acs.org
Microflow Chemistry Improve mixing and control Reduced side reactions, improved yield and purity nih.gov
Solvent Reduction Lower VOC footprint Decreased use of hazardous solvents like toluene acs.org
Catalytic Systems Increase efficiency Use of selective reagents superior to stoichiometric ones opcw.org
Real-time Monitoring Prevent pollution In-process control before hazardous substances form opcw.orggoogle.com

Polymerization Mechanisms and Kinetics of Vinyl Methacrylate

Free Radical Homopolymerization of Vinyl Methacrylate (B99206)

Free radical polymerization is a primary method for synthesizing polymers from vinyl monomers like vinyl methacrylate. fujifilm.com This process occurs through a chain reaction mechanism that involves three fundamental stages: initiation, propagation, and termination. fujifilm.com In the initiation step, highly reactive free radicals are generated, which then react with monomer units to create propagating radicals. fujifilm.com Subsequently, during propagation, these radicals rapidly add to available monomers, leading to the formation of long polymer chains. fujifilm.comfiveable.me

Initiation Mechanisms and Radical Generation

Thermal initiation is a common method for generating the initial radicals needed to begin polymerization. fujifilm.com This process utilizes initiators that decompose upon heating to produce active radical species. fujifilm.com The most prevalent classes of thermal initiators are azo compounds and organic peroxides. fujifilm.comsigmaaldrich.com

A well-known example is 2,2'-azobis(isobutyronitrile) (AIBN), which decomposes to form two 2-cyanopropyl-2-yl radicals and a molecule of nitrogen gas. mdpi.com Another common initiator is benzoyl peroxide (BPO), which breaks at the weak oxygen-oxygen bond to yield two benzoyloxy radicals. mdpi.comwikipedia.org For methacrylates, the polymerization temperature is typically above 60 °C when using these initiators. researchgate.net In some cases, thermal self-initiation can occur at elevated temperatures, where it is proposed that a reaction between the methacrylate monomer and dissolved oxygen forms peroxides that then decompose to create initiating radicals. researchgate.netmdpi.com

The rate of decomposition of the thermal initiator, and thus the rate of initiation, is highly dependent on temperature. For instance, an alkoxyamine known as BlocBuilder® MA, used for methacrylate polymerization, requires a temperature below 80 °C to effectively initiate the process. mdpi.com

Photoinitiated polymerization employs photoinitiators that, upon exposure to ultraviolet (UV) radiation, generate free radicals to start the polymerization process. researchgate.net This technique allows for rapid curing under mild conditions. mdpi.com The polymerization rate in these systems is influenced by factors such as UV light intensity and the concentration of the photoinitiator. acs.org

For methacrylate groups, several types of radical photoinitiators are effective. These include 2,4,6-trimethyl benzoyl diphenylphoshine oxide (TPO), phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819), and 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144) (Irgacure 907). spiedigitallibrary.org Studies on hybrid monomers containing both vinyl and methacrylate groups have shown that initiators like Irgacure 907 are particularly effective for the polymerization of the methacrylate component. spiedigitallibrary.org The efficiency of initiation can be significantly enhanced by increasing the light intensity, which leads to higher monomer conversion rates. researchgate.netacs.org Oxygen inhibition can be an issue, leading to an induction period, but this can be mitigated by selecting an appropriate photoinitiator. researchgate.net

Redox initiation systems generate radicals through an oxidation-reduction reaction between an oxidizing agent and a reducing agent. jacsdirectory.com This method is advantageous as it can initiate polymerization at lower temperatures compared to thermal systems. mdpi.com Transition metal ions such as Ce(IV), Mn(III), and Co(III) are commonly used as oxidants in combination with various organic reducing agents like alcohols, aldehydes, and acids. jacsdirectory.com

Propagation Kinetics and Chain Growth Dynamics

The propagation stage is characterized by the rapid and successive addition of monomer units to the growing polymer chain, which carries the radical active center. fiveable.me This step is typically much faster than initiation or termination, with thousands of monomer additions occurring in a very short time frame, often within a second or less at typical polymerization temperatures. mdpi.comrsc.org

The fundamental equation describing the rate of propagation (R_p) is given by:

R_p = k_p[M][P•]

where:

k_p is the propagation rate coefficient.

[M] is the monomer concentration.

[P•] is the concentration of active polymer chains (radicals). fiveable.me

This relationship shows that the propagation rate is first-order with respect to both the monomer and the active chain concentration. fiveable.me The reactivity of the monomer, influenced by its substituent groups, plays a significant role in the propagation rate. fiveable.me For vinyl monomers, electron-withdrawing groups can increase reactivity. fiveable.me

For the methacrylate family, the propagation rate coefficient tends to increase with the size of the ester group. cmu.edugoettingen-research-online.de For example, the k_p for dodecyl methacrylate is about 1.5 times higher than that for methyl methacrylate (MMA). cmu.edu This trend is thought to be primarily due to entropic effects rather than significant changes in activation energy. goettingen-research-online.dersc.org The activation energy for propagation is generally lower than that for initiation or termination. fiveable.me Theoretical studies suggest that the higher activation energies of methacrylates compared to acrylates are due to differences in steric hindrance and loss of delocalization in the transition state. acs.org

Below is a table summarizing the Arrhenius parameters for the propagation rate coefficients of various n-alkyl methacrylates, which are considered benchmark data. cmu.edu

MonomerA (L mol⁻¹ s⁻¹)Eₐ (kJ mol⁻¹)kₚ at 50 °C (L mol⁻¹ s⁻¹)Temperature Range (°C)
Methyl Methacrylate (MMA)2.88 x 10⁶22.38335 - 80
Ethyl Methacrylate (EMA)3.50 x 10⁶22.59611 - 80
Butyl Methacrylate (BMA)4.48 x 10⁶22.81070-19 - 80
Dodecyl Methacrylate (DMA)9.57 x 10⁶24.31240-21 - 80
Influence of Monomer Structure on Propagation

The propagation phase in the free-radical polymerization of this compound is dominated by the significant difference in reactivity between its vinyl and methacrylate double bonds. The methacrylate group is substantially more reactive toward free radicals than the vinyl group. This disparity is a key factor that dictates the propagation kinetics and the final polymer structure.

Research indicates that polymerization proceeds preferentially through the methacrylate double bond. This leads to the formation of a soluble polymer characterized by the presence of pendant vinyl groups along its chain. These unreacted pendant groups remain available for subsequent polymerization or crosslinking reactions under different conditions. The higher reactivity of the methacrylate group can be attributed to the greater stability of the tertiary radical formed upon radical addition, compared to the less stabilized secondary radical that would result from addition to the vinyl group.

The structural characteristics of the monomer, such as the presence of heteroatoms or the size of substituent groups, can also influence reactivity. mdpi.comnih.gov For instance, the introduction of a heteroatom into a monomer's structure can increase its reactivity in photopolymerization processes. mdpi.com In methacrylates, the steric bulk of the ester group can also play a role in propagation kinetics. rsc.org

Termination Reactions and Diffusion Control

Termination in VMA polymerization is a multifaceted process, heavily impacted by the increasing viscosity of the reaction medium and the interplay of different reactive species.

In the initial stages of polymerization, when monomer concentration is high and system viscosity is low, termination primarily occurs through bimolecular reactions between two growing polymer radicals. These events can proceed via two main pathways:

Combination (Coupling): Two macroradicals combine to form a single, inactive polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical to another, yielding one saturated and one unsaturated polymer chain.

For methacrylates like poly(methyl methacrylate), disproportionation is a significant termination mechanism. acs.org Given that VMA propagates mainly through its methacrylate group, its termination behavior is expected to be similar to other methacrylates. The ratio of disproportionation to combination can be influenced by temperature. acs.org

As the polymerization of VMA progresses, the accumulation of polymer chains leads to a sharp increase in the viscosity of the reaction medium. This phenomenon, known as the gel effect or Trommsdorff-Norrish effect , dramatically alters the termination kinetics. researchgate.netresearchgate.netsciepub.com

The translational diffusion of the large, entangled polymer radicals becomes severely restricted in the viscous environment. researchgate.netroyalsocietypublishing.org This slowdown drastically reduces the rate of bimolecular termination, which is a diffusion-controlled process. researchgate.netsciepub.com In contrast, the smaller monomer molecules can still diffuse to the active radical sites with relative ease. The result is a significant decrease in the termination rate constant (k_t) while the propagation rate constant (k_p) remains largely unaffected. researchgate.netsciepub.com

The termination process in VMA polymerization transitions through several diffusion-controlled regimes as monomer conversion increases:

Low-Conversion Regime: At the start of the reaction, termination is chemically controlled, and the rate constant is largely independent of conversion. kpi.ua

Translational Diffusion Control: As the polymer concentration and viscosity rise, the movement of the entire polymer radical through the medium becomes the rate-limiting step for termination. This marks the onset of the gel effect. royalsocietypublishing.orgacs.org

Reaction-Diffusion Control: At very high conversions, when the polymer chains are essentially immobile, termination may occur when the active end of a radical chain moves through propagation steps until it is close enough to another radical for termination to take place. kpi.ua

Solvent Effects on Free Radical Polymerization Kinetics

The choice of solvent can significantly influence the kinetics of the free-radical polymerization of this compound. researchgate.netresearchgate.nettandfonline.com Solvents can affect the reaction rate, polymer molecular weight, and the onset of the gel effect. mdpi.com

Key solvent effects include:

Chain Transfer: Solvents can act as chain transfer agents by donating a hydrogen atom to a growing polymer radical. This terminates one chain and initiates a new, shorter one, thereby reducing the average molecular weight of the final polymer. nih.gov

Viscosity and Solubility Effects: The solvent's viscosity and its quality as a solvent for the polymer affect diffusion-controlled reactions. A "good" solvent that effectively solvates the polymer can lead to a more expanded chain conformation, which may delay the onset of the gel effect compared to a "poor" solvent. mdpi.com In some systems, the polarity of the solvent has been shown to influence the rate of polymerization. bas.bg

Radical Solvation: Solvents can solvate the propagating radicals, potentially altering their reactivity and the propagation rate constant (k_p). tandfonline.com For example, aromatic solvents have been shown to affect the propagation rate of methyl methacrylate. tandfonline.com

Table 1: Illustrative Data on Solvent Effects on Polymerization

SolventDielectric Constant (approx.)Relative Polymerization RateGeneral Effect on Molecular Weight
Cyclohexane2.0LowHigher (low chain transfer)
Benzene2.3ModerateModerate
Toluene (B28343)2.4ModerateLower (due to chain transfer)
Ethyl Acetate (B1210297)6.0Moderate-HighVaries with conditions
Dioxane2.2ModerateVaries with conditions
Carbon Tetrachloride2.2LowVery Low (strong chain transfer agent)

Note: This table provides illustrative data to demonstrate general trends. Actual kinetic data can vary significantly based on specific reaction conditions such as temperature and initiator concentration.

Discrepancies in Reported Polymerization Kinetics and Resolution Strategies

Comparing kinetic data for this compound polymerization across different studies can be challenging due to reported discrepancies. mdpi.com These inconsistencies often arise from the complexity of the VMA system and variations in experimental methodologies. kab.ac.ug

Common Sources of Discrepancies:

Monomer Purity: Impurities can act as inhibitors or chain transfer agents, affecting reaction rates.

Initiator Efficiency: The efficiency of initiation (f) can be influenced by the solvent and temperature, and it may decrease at high conversions. kpi.ua

Experimental Conditions: Variations in temperature, monomer concentration, and the type of polymerization (bulk, solution) lead to different kinetic outcomes. uobaghdad.edu.iq

Analytical Techniques: The methods used for monitoring conversion (e.g., spectroscopy, gravimetry) and characterizing the polymer (e.g., SEC, viscometry) have inherent precisions and limitations. kpi.ua

Kinetic Models: The assumptions made in kinetic modeling, such as assuming a constant termination rate, may not accurately reflect the complexities of the system, especially after the onset of the gel effect. researchgate.net

Strategies for Resolution:

Standardization of Methods: Adopting standardized protocols for monomer purification, experimental procedures, and data reporting would improve comparability between labs.

Advanced Measurement Techniques: The use of sophisticated techniques like pulsed-laser polymerization coupled with size exclusion chromatography (PLP-SEC) allows for more accurate and direct determination of fundamental kinetic parameters like the propagation rate coefficient (k_p). mdpi.comacs.org In-situ monitoring of radical concentrations via electron spin resonance (e.s.r.) spectroscopy can also provide valuable insights. kpi.ua

Comprehensive Modeling: Developing more sophisticated kinetic models that incorporate factors like chain-length-dependent termination, diffusion-controlled reactions, and the potential for reactions involving the pendant vinyl groups is essential for a more accurate description of the system. mdpi.com

Inter-laboratory Studies: Round-robin experiments, where the same materials are analyzed in multiple laboratories under identical conditions, can help identify and minimize systematic errors and validate analytical methods.

By employing these strategies, a more consistent and accurate understanding of the polymerization kinetics of this compound can be achieved. mdpi.com

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques have become instrumental in synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. azom.com These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. mdpi.com For this compound, an asymmetrical divinyl monomer, CRP enables polymerization to proceed selectively through the more reactive methacrylate group, yielding soluble linear polymers with pendant vinyl ester groups. rsc.orgresearchgate.net

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a powerful degenerative transfer process that allows for the controlled polymerization of a wide range of monomers under various reaction conditions. acs.orgresearchgate.net The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). mdpi.com

The fundamental mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria. beilstein-journals.org A radical initiator generates propagating radicals, which add to the RAFT agent. This is followed by the fragmentation of the intermediate radical, releasing a new radical (the R-group from the initial RAFT agent) that can initiate polymerization. The propagating polymer chain (P•) then adds to the newly formed polymeric RAFT agent (macro-CTA), and this cycle continues, ensuring that all chains have an equal probability of growth. acs.org

For this compound, RAFT polymerization has been successfully investigated using a dithioester-type chain transfer agent. researchgate.net The process allows for the synthesis of soluble polymers with a high content of pendant vinyl ester side chains, achieving yields greater than 70%. researchgate.net The choice of RAFT agent is critical and depends on the monomer being polymerized. researchgate.net In the case of VMA, the polymerization proceeds through the methacrylic group, preserving the vinyl ester functionality for potential post-polymerization modification.

Kinetic studies of RAFT polymerizations show that the rate of polymerization is proportional to the square root of the initiator concentration, similar to conventional free-radical polymerization. researchgate.netacs.org The pseudo-first-order activation rate constant (kact) is directly proportional to the concentration of the polymer radical (P•), confirming that the reversible addition-fragmentation chain transfer is the key activation mechanism. researchgate.netacs.org

Table 1: RAFT Polymerization of this compound (VMA)

Monomer RAFT Agent Type Result Source

A significant advantage of RAFT polymerization is its ability to produce complex and well-defined polymer architectures, such as block, graft, star, and hyperbranched copolymers. rsc.orgmdpi.com By using a poly(this compound) chain as a macro-CTA, it is possible to synthesize block copolymers. For instance, VMA has been copolymerized with methyl methacrylate (MMA) via group transfer polymerization, and similar block copolymer structures are achievable with RAFT. researchgate.net The synthesis of block copolymers containing electro-active components has been demonstrated by chain-extending a poly(methyl methacrylate) macroinitiator with other vinyl monomers using RAFT. rsc.org This approach can be applied to VMA to create functional block copolymers with pendant vinyl groups.

The synthesis of these architectures relies on the high degree of chain-end functionality retained during RAFT polymerization. utwente.nl This allows for the isolation of a macro-CTA that can be used to initiate the polymerization of a second monomer, leading to the formation of diblock copolymers. rsc.org

Atom Transfer Radical Polymerization (ATRP) Approaches for this compound

Atom Transfer Radical Polymerization (ATRP) is another widely used CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly deactivate propagating radicals through the transfer of a halogen atom. uliege.bemdpi.com This process allows for the synthesis of polymers with predetermined molecular weights and low dispersity. azom.com

ATRP has been successfully applied to the polymerization of the dissymmetric divinyl monomer this compound (VMA). rsc.org Using an activators generated by electron transfer (AGET) ATRP method with a side-armed bisoxazoline (SaBOX)/copper catalyst, high conversions (>90%) of VMA were achieved without gelation. rsc.org This approach yielded completely soluble homopolymers with relatively high molecular weights (Mn's = 1.49–3.69 × 104) and narrow molecular weight distributions (Đ's = 1.2–2.0). rsc.org

The success of this method lies in the selective polymerization of the methacrylate double bond, leaving the vinyl group pendant on the polymer chain. rsc.org This strategy is also effective for creating random copolymers of VMA with methyl methacrylate (MMA), resulting in polymers with varying amounts of pendant vinyl groups. rsc.org While ATRP is highly effective for (meth)acrylates, its control over monomers like vinyl acetate is limited. mdpi.com

Table 2: AGET ATRP of this compound (VMA)

Catalyst System [M]₀/[I]₀ Ratio Mₙ ( g/mol ) Dispersity (Đ) Result Source

Organocatalyzed Group Transfer Polymerization (GTP) for Poly(this compound)

Group Transfer Polymerization (GTP) is a living polymerization method particularly suited for acrylic monomers. sioc-journal.cn It involves the use of a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator, and the polymerization proceeds via a Mukaiyama-Michael addition reaction. sioc-journal.cnmdpi.com This process can be catalyzed by nucleophilic anions or Lewis acids. sioc-journal.cn Recently, organocatalysts have been employed to facilitate GTP, offering a metal-free alternative for synthesizing well-defined polymers. sioc-journal.cnrsc.org

The homopolymerization and copolymerization of this compound (VMA) with methyl methacrylate (MMA) have been conducted via group transfer polymerization at room temperature. researchgate.net The polymerization occurs selectively through the methacrylic group, resulting in linear, soluble, and reactive polymethacrylates with pendant vinyl ester groups. researchgate.net In the copolymerization of VMA and MMA, the reactivity ratios were determined to be rVMA = 1.05 and rMMA = 0.0098, indicating that VMA is significantly more reactive under these conditions. researchgate.net

Other Polymerization Pathways and Specific Conditions

Beyond the primary CRP methods, other polymerization pathways can be employed for vinyl monomers. Photoinitiated radical polymerization, for instance, uses light to initiate the reaction, offering spatial and temporal control. rsc.org Palladium-diimine catalysts have been shown to initiate the radical polymerization of acrylates and methacrylates under blue light irradiation. rsc.org

Additionally, lipase-mediated polymerization of this compound has been reported. This enzymatic approach allows for the synthesis of polymers with pendant double bonds, taking advantage of the specific reactivity of enzymes. researchgate.net

Anionic Polymerization Considerations for this compound

Anionic polymerization of vinyl monomers is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This method is particularly effective for monomers with electron-withdrawing substituents that can stabilize the propagating anionic species. Methacrylates, including this compound, fall into this category due to the stabilizing effect of the carbonyl group.

The anionic polymerization of methacrylates is known to be highly sensitive to reaction conditions. Key considerations include:

Initiator Selection: The choice of initiator is critical. Strong nucleophiles like alkyllithium compounds are often used, but their high reactivity can lead to side reactions, such as nucleophilic attack on the ester carbonyl group. uni-bayreuth.de For methacrylate monomers, less nucleophilic initiators are sometimes preferred to minimize these side reactions. stanford.edu

Solvent Polarity: The polarity of the solvent significantly impacts the polymerization rate. Polar solvents, such as tetrahydrofuran (B95107) (THF), can solvate the counter-ion, leading to a higher concentration of more reactive free ions and solvent-separated ion pairs, thus accelerating polymerization. uni-bayreuth.destanford.edu

Temperature: Anionic polymerizations of methacrylates are typically conducted at low temperatures (e.g., -78°C) to suppress side reactions and termination, ensuring a "living" polymerization process. uni-bayreuth.destanford.edu

Purity: The reaction system must be free of protic impurities like water or alcohols, as these will readily terminate the propagating anionic chains. stanford.edu Carbon dioxide is also a known terminating agent. stanford.edu

While extensive research exists for the anionic polymerization of methyl methacrylate (MMA), specific kinetic data for this compound is not as readily available in the surveyed literature. However, it is expected that the vinyl group's presence could introduce additional complexities. The potential for the initiator or the propagating anionic chain to react with the vinyl ester group, in addition to the methacrylate double bond and the carbonyl group, must be considered. The relative reactivity of these sites would be a critical factor in achieving a controlled polymerization of the methacrylate functionality while preserving the vinyl group for potential post-polymerization modification. Recent advancements have shown that carbon dioxide can be used to mediate the anionic polymerization of methacrylates, offering a more user-friendly and safer method that can be conducted at higher temperatures. nih.gov

Photoinduced Charge-Transfer Polymerizations

Photoinduced charge-transfer (CT) polymerization is a method that utilizes the formation of a charge-transfer complex between an electron-donor and an electron-acceptor molecule to initiate polymerization upon exposure to light. tandfonline.com This technique can offer spatial and temporal control over the polymerization process.

The general mechanism involves the excitation of the CT complex by light, leading to the formation of radical ions that can initiate polymerization. For vinyl monomers like methacrylates, various donor-acceptor systems have been explored. For instance, the polymerization of methyl methacrylate (MMA) can be initiated by CT complexes formed between amines and carbon tetrachloride, or between amines and the monomer itself. tandfonline.comtandfonline.com The initiation is believed to proceed via a free-radical mechanism, as evidenced by inhibition with oxygen and hydroquinone. tandfonline.com

Specific research on the photoinduced charge-transfer polymerization of this compound is limited. However, drawing parallels from studies on other methacrylates, one could hypothesize a system where this compound acts as the electron acceptor in conjunction with a suitable electron donor. The kinetics of such a system would likely exhibit a dependence on the concentrations of the monomer, the donor, and the intensity of the light source. Photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization has emerged as a powerful technique for a wide range of monomers, including methacrylates, offering excellent control over the polymer architecture under visible light. sci-hub.semdpi.comrsc.org This method could potentially be applied to this compound to synthesize well-defined polymers with pendant vinyl groups.

Bulk Polymerization Kinetics

Bulk polymerization, which involves only the monomer and an initiator, is a common industrial method for producing high-purity polymers. The kinetics of the free-radical bulk polymerization of methacrylates are famously characterized by a significant autoacceleration phenomenon, often referred to as the gel effect or Trommsdorff effect.

This effect is observed as a rapid increase in the polymerization rate and molecular weight at intermediate conversions. It is attributed to a decrease in the termination rate constant as the viscosity of the polymerizing medium increases. researchgate.netscielo.org.mx The diffusion of large polymer radicals is hindered in the viscous environment, reducing the frequency of bimolecular termination events. The smaller monomer molecules, however, can still diffuse to the propagating chain ends, allowing the propagation rate to remain relatively high.

Detailed kinetic studies for the bulk polymerization of methyl methacrylate (MMA) have been extensively reported, often using techniques like differential scanning calorimetry (DSC) to monitor the reaction exotherm and determine kinetic parameters. researchgate.netrjpbcs.com While specific kinetic data tables for the bulk polymerization of this compound are not prevalent in the reviewed literature, the general kinetic behavior is expected to be similar to that of MMA, exhibiting the characteristic autoacceleration. A study on the free radical bulk photopolymerization of various methacrylate and vinyl monomers showed that the structure of the monomer influences the polymerization rate. mdpi.com The presence of the additional vinyl group in this compound could potentially influence the crosslinking reactions at higher conversions, further complicating the kinetics.

Copolymerization Behavior and Reactivity of Vinyl Methacrylate

Monomer Reactivity Ratios Determination

The determination of monomer reactivity ratios is a cornerstone of polymer chemistry, providing insight into how individual monomers add to a growing polymer chain. These ratios, denoted as r₁ and r₂, are the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant for it adding monomer 2 (k₁₂), and vice versa for a chain ending in monomer 2. open.edu The accurate determination of these ratios is essential for predicting copolymer composition and controlling polymer synthesis.

Experimental Methodologies for Reactivity Ratio Measurement

To determine reactivity ratios, the composition of copolymers synthesized from a range of initial comonomer feed ratios must be accurately measured. uwaterloo.ca This is typically done at low monomer conversion (e.g., <10%) to ensure the comonomer feed ratio remains relatively constant during the experiment. ekb.eguobaghdad.edu.iq

Several analytical techniques are employed to ascertain the copolymer composition:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful, non-destructive technique used to determine the molar fractions of each monomer incorporated into the copolymer. tubitak.gov.trkoreascience.krmagritek.com By integrating the characteristic signals of each monomer unit in the copolymer's spectrum, a precise composition can be calculated. tubitak.gov.trmagritek.com For instance, in the copolymerization of methyl methacrylate (B99206) (MMA), the protons of the methoxy (B1213986) group provide a distinct signal that can be used for quantification. tubitak.gov.tracs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also be used to determine copolymer composition by analyzing the absorbance of characteristic peaks corresponding to functional groups unique to each monomer. ekb.egtubitak.gov.tr

Elemental Analysis: This method is particularly useful when one of the monomers contains a unique element. For example, in copolymers containing nitrogen (like those with methacrylamide (B166291) or N-vinylpyrrolidone), the nitrogen content of the purified copolymer can be used to calculate its composition. ekb.eguobaghdad.edu.iqkpi.ua

The general experimental procedure involves carrying out a series of polymerizations with varying initial mole fractions of the two monomers. ekb.egacs.org The reactions are initiated by a free radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), and are stopped at low conversion. ekb.egkoreascience.kr The resulting copolymer is then purified to remove any unreacted monomers before its composition is determined by one of the methods described above. koreascience.kr

Linearization Methods (Fineman-Ross, Kelen-Tudos)

Once experimental data on the initial monomer feed composition ([M₁] and [M₂]) and the resulting instantaneous copolymer composition (d[M₁] and d[M₂]) have been collected, various mathematical methods can be applied to determine the reactivity ratios. Linearization methods transform the general copolymerization equation into a linear form, allowing for graphical determination of r₁ and r₂.

Fineman-Ross (F-R) Method: This is a widely used graphical method that rearranges the copolymer equation into a linear form. ekb.egkoreascience.kracs.org A plot of G versus H, where G and H are functions of the monomer feed and copolymer compositions, yields a straight line with the slope equal to r₁ and the intercept equal to -r₂. rsc.org While popular, the F-R method can sometimes give undue weight to data points at the extremes of the composition range. rsc.org

Kelen-Tudos (K-T) Method: The Kelen-Tudos method is a refinement of the F-R method that introduces an arbitrary constant (α) to help distribute the data points more evenly, leading to more reliable results. ekb.egkoreascience.kracs.orgrsc.org A plot of η versus ξ, which are parameters derived from the feed and copolymer compositions and α, gives a straight line from which r₁ and r₂ can be determined. rsc.org This method is often considered one of the most reliable linearization techniques. acs.org

The table below shows an example of reactivity ratios for the Ethyl Methacrylate (EMA) / Methacrylamide (MAM) system, determined using these methods.

Copolymer SystemMethodr₁ (EMA)r₂ (MAM)
EMA / MAMFineman-Ross0.2050.239
Kelen-Tudos0.1940.225
Average 0.197 0.230
Data sourced from a study on Ethyl Methacrylate and Methacrylamide copolymers. ekb.eg

Non-linear and Intersection Methods (Mayo-Lewis Procedure)

Besides linearization, other methods exist for determining reactivity ratios.

Mayo-Lewis Intersection Method: This graphical procedure involves rearranging the copolymer composition equation to express r₂ as a function of r₁. acs.orgcaltech.edu For each experiment (i.e., each initial feed ratio), a line is plotted. The intersection point of these lines gives the unique values of r₁ and r₂ that satisfy all the experimental data. ekb.eg In practice, due to experimental error, the lines often intersect over a small area rather than a single point, providing a range for the reactivity ratios. acs.org

Non-linear Least Squares (NLLS) Analysis: This is a computer-based curve-fitting method considered to be the most statistically sound approach. acs.org It directly fits the experimental data (copolymer composition vs. feed composition) to the non-linear copolymerization equation, minimizing the error between the experimental and calculated values to find the best-fit r₁ and r₂ values. uwaterloo.caacs.org

Statistical Analysis of Reactivity Ratios and Joint Confidence Limits

Determining the reactivity ratios is a statistical estimation, and it is crucial to report the uncertainty associated with these values. A common method for this is the determination of the 95% joint confidence limit (JCL). The JCL is an elliptical region on a plot of r₁ versus r₂ that contains the true pair of reactivity ratios with 95% probability. A smaller ellipse indicates a more precise determination of the reactivity ratios. This statistical analysis provides a rigorous assessment of the accuracy of the calculated parameters. uwaterloo.catandfonline.com

Microstructure and Sequence Distribution in Copolymers

Dyad Sequence Fractions and Mean Sequence Length Calculations

Based on the determined reactivity ratios (r₁ and r₂) and the monomer feed fractions (f₁ and f₂), the probability of finding specific monomer sequences can be calculated. ekb.eg The fractions of the three possible dyads (M₁-M₁, M₂-M₂, and M₁-M₂) can be determined. koreascience.kr

From these probabilities, the mean sequence length (μ) for each monomer can be calculated. The mean sequence length represents the average number of contiguous units of a single monomer in the polymer chain. ekb.egnsf.gov For a copolymer of monomers M₁ and M₂, the mean sequence lengths are given by:

μ₁ = 1 + r₁ (f₁ / f₂)

μ₂ = 1 + r₂ (f₂ / f₁)

These calculations provide a quantitative description of the copolymer's blockiness or randomness. For example, in the copolymerization of N-vinylpyrrolidone (NVP) and methyl methacrylate (MMA), where r₁(MMA) is significantly greater than 1 and r₂(NVP) is much less than 1, the resulting copolymer contains predominantly long sequences of MMA. tubitak.gov.tr Conversely, if both reactivity ratios are less than one, the system favors alternation.

The table below illustrates the calculation of mean sequence lengths for the NVP/MMA system based on varying feed compositions.

Mole Fraction NVP in Feed (f₁)Mole Fraction MMA in Feed (f₂)Mean Sequence Length NVP (μ₁)Mean Sequence Length MMA (μ₂)
0.250.751.013.25
0.400.601.022.12
0.500.501.031.69
0.600.401.051.46
0.750.251.091.23
Calculated data based on reactivity ratios r₁(NVP) = 0.03 and r₂(MMA) = 1.69. tubitak.gov.tr

Influence of Reactivity Ratios on Copolymer Microstructure

The physical properties and performance of a copolymer are intricately linked to its chemical structure and microstructure, particularly the sequence distribution of monomer units along the polymer chain. acs.org This sequence distribution is, in turn, dictated by the comonomer reactivity ratios. acs.org Reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of the monomers towards the growing polymer chains. ekb.egtsijournals.com

The microstructure and sequence distribution of monomers in a copolymer can be calculated using statistical methods based on the average reactivity ratios. tsijournals.com For instance, in the copolymerization of ethyl methacrylate (EMA) and methacrylamide (MAM), the reactivity ratios (r1 = 0.197, r2 = 0.230) suggest an alternating copolymer structure. ekb.eg Conversely, for vinyl acetate (B1210297) (VAc) and MAM, the reactivity ratios (r1 = 0.294, r2 = 4.314) indicate a block copolymer with longer sequences of MAM units. ekb.eg

The significant difference in reactivity ratios between monomers can lead to a non-uniform incorporation of monomers into the copolymer chain. For example, in the copolymerization of methyl methacrylate (MMA) and vinyl acetate (VAc), MMA is much more reactive than VAc (rMMA ≈ 27.9, rVAc ≈ 0.001). researchgate.netacs.org This disparity results in the initial formation of a polymer rich in MMA, with VAc being incorporated later in the polymerization process after the MMA has been largely consumed. researchgate.net This leads to a gradient in the copolymer composition along the chain.

Specific Copolymerization Systems Involving Vinyl Methacrylate

The copolymerization of this compound with other acrylic and methacrylic monomers is a key method for tailoring polymer properties. The reactivity ratios of the comonomers play a significant role in the final copolymer structure and characteristics.

In the case of methyl methacrylate (MMA), its copolymerization with vinyl acetate (VAc) is challenging due to the large difference in their monomer reactivity ratios, making it difficult to form a random copolymer by conventional methods. google.com Studies have shown that MMA is significantly more reactive than VAc. researchgate.netacs.org This leads to copolymers that are initially rich in MMA. researchgate.net To overcome this, strategies like graft polymerization have been employed to produce VAc-MMA copolymers. google.com The resulting copolymers can exhibit a range of properties depending on the monomer composition, with the glass transition temperature (Tg) being adjustable. google.com For instance, a copolymer of vinyl acetate and methyl methacrylate can be stabilized with a small amount of an acrylic acid in an aqueous emulsion. google.com

Copolymerization of ethyl methacrylate (EMA) with vinyl acetate (VAc) has also been investigated. The reactivity ratios for the EMA-co-MAM system were found to be r1 = 0.197 and r2 = 0.230, suggesting a tendency towards alternation. ekb.egekb.eg In contrast, the VAc-co-MAM system yielded reactivity ratios of r1 = 0.294 and r2 = 4.314, indicating the formation of block-like structures with respect to MAM. ekb.egekb.eg

The copolymerization of MMA and EMA has been achieved via Atom-Transfer Radical Polymerization (ATRP) using ruthenium-based catalysts, allowing for controlled synthesis of poly(MMA-co-EMA). redalyc.org Free radical dispersion copolymerization of MMA and EMA has also been carried out in supercritical carbon dioxide. redalyc.org

Below is a table summarizing the reactivity ratios for some relevant copolymerization systems:

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization TypeReference
Methyl Methacrylate (MMA)Vinyl Acetate (VAc)27.90.001Free-radical acs.org
Methyl Methacrylate (MMA)Vinyl Acetate (VAc)27.80.014Bulk acs.org
Ethyl Methacrylate (EMA)Methacrylamide (MAM)0.1970.230Solution ekb.egekb.eg
Vinyl Acetate (VAc)Methacrylamide (MAM)0.2944.314Solution ekb.egekb.eg
Styrene (St)Methyl Methacrylate (MMA)0.6050.429Living free-radical researchgate.net
Styrene (St)Ethyl Methacrylate (EMA)0.760.30Living free-radical researchgate.net

This table is for illustrative purposes and includes data for related monomer systems to provide context on reactivity trends.

This compound can be copolymerized with a variety of vinyl monomers to impart specific functionalities and properties to the resulting polymers.

Vinyl Acetate (VAc): The copolymerization of vinyl acetate with methacrylates like methyl methacrylate is characterized by a significant difference in monomer reactivity, with the methacrylate being much more reactive. researchgate.netacs.org This leads to the preferential incorporation of the methacrylate monomer in the early stages of polymerization. researchgate.net Various techniques, including emulsion polymerization, have been utilized to synthesize vinyl acetate-methacrylate copolymers. researchgate.netgoogle.com For instance, stable aqueous latices of vinyl acetate-methyl methacrylate copolymers can be prepared using acrylic acid as a stabilizer. google.com

N-Vinylpyrrolidone (NVP): N-Vinylpyrrolidone is a hydrophilic monomer that can be copolymerized with methacrylates to create polymers with applications in biomedical fields. tubitak.gov.tr The copolymerization of NVP with methyl methacrylate (MMA) has been studied using various initiation systems. tubitak.gov.trgoogle.com The reactivity ratios for the MMA/NVP system indicate that MMA is more reactive (r1(MMA) = 1.69) than NVP (r2(NVP) = 0.03), resulting in copolymers richer in MMA. tubitak.gov.tr Copolymers of NVP have also been synthesized with other functional methacrylates, such as 3-(trimethoxysilyl) propyl methacrylate (TMSPM). tsijournals.comresearchgate.net In the TMSPM/NVP system, TMSPM was found to be more reactive (r1 = 3.722) than NVP (r2 = 0.097). tsijournals.com

Vinyl Triethoxysilane (B36694) (VTES): The incorporation of vinyl silanes like vinyl triethoxysilane into methacrylate copolymers can enhance properties such as adhesion and thermal stability. univ.kiev.uaresearchgate.net The copolymerization of methyl methacrylate (MMA) with VTES has been successfully achieved via free radical polymerization. univ.kiev.uaresearchgate.netuniv.kiev.ua The resulting poly(MMA-co-VTES) copolymers have shown improved thermal stability compared to poly(methyl methacrylate). univ.kiev.uaresearchgate.netuniv.kiev.ua The reactivity of vinyl silane (B1218182) monomers in copolymerization is influenced by the position of the silicon atom relative to the vinyl group. tsijournals.comuniv.kiev.ua Emulsion copolymerization of vinyl acetate with vinyl silanes like VTES has also been investigated, with the nature of the silane affecting the microstructure and crosslinking of the resulting latex. researchgate.net

A summary of reactivity ratios for some of these systems is presented below:

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization SystemReference
Methyl Methacrylate (MMA)N-Vinylpyrrolidone (NVP)1.690.03Redox initiator tubitak.gov.tr
3-(Trimethoxysilyl) propyl methacrylate (TMSPM)N-Vinylpyrrolidone (NVP)3.7220.097Free radical tsijournals.com

This table provides examples of reactivity ratios in related systems to illustrate the copolymerization behavior.

The copolymerization of this compound with monomers derived from renewable resources is a growing area of research, aiming to develop more sustainable polymeric materials.

Eugenol (B1671780): Eugenol, a natural phenolic compound, can be chemically modified to introduce a polymerizable methacrylate group. rsc.orgmdpi.com This eugenol-based methacrylate monomer can then be copolymerized with other methacrylates, such as methyl methacrylate (MMA), via free radical polymerization. mdpi.com The resulting copolymers combine the properties of both monomers, and the incorporation of eugenol can introduce antioxidant and antimicrobial properties. rsc.org Cationic polymerization has also been used to synthesize copolymers of eugenol with lauryl methacrylate. researchgate.net

β-Myrcene: β-Myrcene, a monoterpene, can be copolymerized with various methacrylate monomers through emulsion polymerization to create bio-based elastomers. researchgate.netimpactfactor.org Studies have explored the copolymerization of β-myrcene with methacrylates like isodecyl methacrylate, isobutyl methacrylate, and cyclohexyl methacrylate. impactfactor.org The resulting copolymers have potential applications as semi-synthetic rubbers. researchgate.net Nitroxide-mediated polymerization (NMP) has been employed for the controlled radical copolymerization of β-myrcene with isobornyl methacrylate, a partially bio-based monomer, yielding gradient copolymers. rsc.orgresearchgate.net The reactivity ratios for this system were determined to be rMy = 1.90–2.16 and rIBOMA = 0.02–0.07, indicating a higher reactivity of myrcene. rsc.orgresearchgate.net

Itaconic Acid: While specific studies on the direct copolymerization of this compound with itaconic acid were not prominently found in the search results, itaconic acid and its derivatives are well-known bio-based monomers used in polymer synthesis. For instance, vinyl acetate has been copolymerized with itaconic acid. google.com Given the reactivity of methacrylates, copolymerization with itaconic acid or its esters is a plausible route to bio-based functional polymers.

The table below shows reactivity ratios for a relevant bio-based monomer system:

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization MethodReference
β-Myrcene (My)Isobornyl Methacrylate (IBOMA)1.90-2.160.02-0.07Nitroxide-mediated polymerization (NMP) rsc.orgresearchgate.net

This table illustrates the reactivity of a bio-based monomer in copolymerization with a methacrylate.

Alternating copolymers, characterized by a regular ABABAB sequence of two different monomer units, can exhibit unique properties distinct from their random or block counterparts. The formation of alternating copolymers is often driven by specific electronic interactions between the comonomers.

While direct studies on the alternating copolymerization of this compound were not the primary focus of the search results, research into related systems provides insight into the principles and potential for such structures. For example, a method has been developed for the synthesis of methacrylate/styrene alternating copolymers. acs.orgkyoto-u.ac.jp This was achieved through the alternating copolymerization of a specialized saccharin-based methacrylamide with styrene, followed by a chemical transformation to yield the methacrylate-styrene alternating copolymer. acs.orgkyoto-u.ac.jp The reactivity ratios in this system were nearly zero (r1 = 0.040, r2 = 0.045), which is a characteristic of strongly alternating systems. acs.orgkyoto-u.ac.jp

In another study, an extremely bulky methacrylate monomer was designed to be inactive in homopolymerization but active in copolymerization. acs.org Its copolymerization with an electron-deficient acrylate (B77674) led to the formation of alternating-rich copolymers of methacrylic acid and alkyl acrylamide (B121943) after subsequent chemical modifications. acs.org

The radical copolymerization of N-vinylpyrrolidone with methyl methacrylate in the presence of certain organometallic compounds has also been reported to favor alternation. journalcra.com Furthermore, radical polymerization of a bifunctional monomer containing both methacrylate and vinyl ether moieties can lead to an alternating structure, despite the large difference in their individual monomer reactivities. nih.gov This is because the vinyl ether, which does not typically homopolymerize radically, is incorporated into the chain in an alternating fashion with the methacrylate. nih.gov

These examples demonstrate that through strategic monomer design and the use of specific polymerization conditions or catalysts, it is possible to achieve alternating or alternating-rich microstructures in copolymers containing methacrylate units.

Polymer Modification and Post Polymerization Functionalization of Poly Vinyl Methacrylate and Copolymers

Enzymatic Functionalization Approaches for Poly(Vinyl Methacrylate)

Enzymes, particularly lipases, have emerged as powerful tools in polymer chemistry due to their high selectivity, efficiency under mild conditions, and environmentally benign nature. researchgate.net For PVMA, biocatalysis offers sophisticated routes to functional materials.

A significant advancement in the functionalization of PVMA involves the use of lipases to catalyze the addition of thiols across the pendant vinyl groups. researchgate.net Research has demonstrated that Candida antarctica lipase (B570770) B (CAL-B), commercially available as Novozyme 435, effectively catalyzes the thiol-ene reaction between PVMA and various thiols. researchgate.net This enzymatic approach is notable because common chemical catalysts for thiol-ene reactions are ineffective for activating the vinyl ester functionality of PVMA. researchgate.net

The reaction proceeds via an anti-Markovnikov addition mechanism, ensuring high regioselectivity. researchgate.net The process involves reacting PVMA with a thiol in a suitable solvent, such as N,N-dimethylformamide (DMF), in the presence of CAL-B. Studies monitoring the reaction between PVMA and 1-butanethiol (B90362) using ¹H NMR have shown that the reaction can reach completion within 72 hours at 50°C. researchgate.net The efficiency of this functionalization is, however, dependent on the structure of the thiol.

Thiol CompoundSteric HindranceConversionReference
1-ButanethiolLowHigh (Complete within 72h) researchgate.net
2-MercaptoethanolLowHigh researchgate.net
3-Mercaptopropionic acidLowHigh researchgate.net
Secondary thiolsHighLow researchgate.net
Sterically demanding thiolsHighLow researchgate.net
mono(6-deoxy-6-mercapto)-β-cyclodextrinHighLow researchgate.net

This enzymatic thiol-ene reaction provides a "green" alternative for modifying PVMA, avoiding the use of metal catalysts and harsh reaction conditions, which is particularly advantageous for biomedical applications. mdpi.com

The utility of biocatalysis in polymer modification is underscored by its inherent selectivity. Lipases like CAL-B exhibit remarkable chemo-, regio-, and stereoselectivity. researchgate.netmdpi.com In the context of polymers containing multiple functional groups, enzymes can selectively catalyze reactions at one specific site, leaving others untouched. For instance, CAL-B has been used for the regioselective transesterification of α,ω-hydroxy functionalized polyisobutylene (B167198) (PIB) with vinyl methacrylate (B99206). The enzyme exclusively catalyzes methacrylation at the less sterically hindered hydroxyl group, demonstrating its ability to distinguish between different reactive sites within the same polymer chain. mdpi.compsu.edu

This principle of regioselectivity is directly applicable to the functionalization of PVMA copolymers. For a copolymer containing this compound and another monomer with a different reactive group, enzymatic catalysis could be employed to selectively modify the pendant vinyl group of the VMA unit or the functionality of the comonomer, depending on the enzyme and reaction conditions chosen. researchgate.net This high degree of control is difficult to achieve with conventional chemical methods and allows for the precise design of complex macromolecular architectures. nih.gov

Chemical Derivatization of Pendant Functionalities

Beyond enzymatic methods, traditional chemical reactions provide a robust and versatile platform for modifying the pendant groups of PVMA.

Post-polymerization modification is a key strategy for creating functional materials for applications like controlled release. One such method is the formation of thiooximes on polymer side chains. This has been demonstrated on methacrylate polymers bearing pendant aldehyde functionalities. researchgate.net While this specific work started with a poly(2-(4-formylbenzoyloxy)ethyl methacrylate) backbone, the concept is adaptable to PVMA. The process would first require the conversion of the pendant vinyl ester group of PVMA into an aldehyde. Subsequently, the aldehyde-functionalized polymer can react with S-aroylthiohydroxylamines (SATHA) to form S-aroylthiooxime (SATO) linkages. researchgate.net

These SATO-functionalized polymers are of particular interest as they can act as hydrogen sulfide (B99878) (H₂S) donors. researchgate.net H₂S is a significant endogenous signaling molecule, and polymers capable of its controlled release have therapeutic potential. The release can be triggered by biological thiols like cysteine and glutathione, and the degradation kinetics can be fine-tuned by altering the electronic properties of the SATHA derivative used. researchgate.net This approach highlights how the pendant group of a methacrylate polymer can be transformed into a sophisticated functional unit for biomedical applications. nih.gov

The pendant vinyl group in PVMA is a versatile handle for a wide array of chemical transformations. Its reactivity is central to the post-polymerization modification of PVMA-containing polymers. The thiol-ene reaction, as discussed in the enzymatic context, can also be initiated photochemically or with radical initiators, providing an alternative to biocatalysis for grafting thiol-containing molecules onto the polymer backbone. rsc.orgmdpi.com

Furthermore, the vinyl group can undergo other addition reactions. For example, hydroxylation of pendant vinyl groups has been successfully carried out on other polymers like poly(3-hydroxy undec-10-enoate) using methods such as hydroboration-oxidation. researchgate.net This reaction converts the hydrophobic vinyl group into a hydrophilic hydroxyl group, significantly altering the polymer's properties, such as its solubility. researchgate.net Applying such a strategy to PVMA would transform it into a poly(vinyl alcohol)-co-poly(methacrylic acid) type structure after hydrolysis of the ester linkage, creating new materials with different physical and chemical characteristics. The reactivity of the vinyl group thus serves as a gateway to a broad spectrum of functional polymers derived from a single PVMA precursor. rsc.org

End-Group Functionalization Strategies in Poly(this compound) Synthesis

Controlling the functionality at the beginning (α-end) and end (ω-end) of a polymer chain is crucial for creating well-defined macromolecular architectures such as block copolymers, telechelic polymers, and polymer-protein conjugates. Modern controlled polymerization techniques offer precise control over end-groups during the synthesis of polymethacrylates, a strategy directly applicable to PVMA.

Living anionic polymerization and organocatalyzed group transfer polymerization (GTP) are powerful methods for synthesizing polymethacrylates with predetermined molecular weights and narrow dispersities. rsc.orgresearchgate.net By using functional initiators, a specific group can be installed at the α-terminus of the polymer chain. For example, GTP can be initiated using functional silyl (B83357) ketene (B1206846) acetals to introduce hydroxyl, ethynyl, vinyl, or norbornenyl groups at the α-end of poly(methyl methacrylate) (PMMA). researchgate.net

Similarly, the ω-end can be functionalized through a carefully chosen terminating agent. In living anionic polymerization, the reaction can be quenched with electrophiles bearing a desired functional group. rsc.org For instance, terminating the living polymerization of VMA with a suitable agent can introduce a clickable functional group at the chain end, while leaving the pendant vinyl ester groups intact for subsequent modification. rsc.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization also provides excellent control over the ω-end group, which is determined by the structure of the RAFT agent. This dithioester-terminated "living" polymer can then be further reacted to install other functionalities. acs.org

Polymerization MethodFunctionalization PositionMethodExample FunctionalitiesReference
Group Transfer Polymerization (GTP)α-endFunctional Initiator (Silyl Ketene Acetal)Hydroxyl, Ethynyl, Vinyl researchgate.net
Group Transfer Polymerization (GTP)ω-endFunctional Terminator (α-Phenylacrylate)Ethynyl, Hydroxyl, Bromo researchgate.net
Living Anionic Polymerizationω-endFunctional Terminating AgentClickable C=C double bond rsc.org
RAFT Polymerizationω-endPost-polymerization modification of RAFT end-groupSuccinic Anhydride (B1165640), Amine, Fluorescent labels acs.org

These strategies enable the synthesis of PVMA with reactive handles at one or both chain ends, which are orthogonal to the pendant vinyl groups, allowing for hierarchical and site-specific modifications.

Quantum Chemical Calculations (QCC)

Quantum chemical calculations have emerged as powerful tools for investigating the intricacies of polymerization reactions at a molecular level. These methods allow for the detailed examination of electronic structures, reaction pathways, and transition states that are often difficult to probe experimentally.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has been widely employed to elucidate the reaction mechanisms of this compound polymerization. rsc.org By calculating the electron density of a system, DFT can provide accurate information about its energy and structure, offering a balance between computational cost and accuracy. rsc.org

DFT calculations are instrumental in determining the optimized geometries and electronic properties of the this compound monomer and the growing polymer radicals. Understanding the three-dimensional arrangement of atoms and the distribution of electrons is crucial for predicting reactivity. For instance, calculations can reveal the bond lengths and angles of the monomer and how these change upon the formation of a radical, providing insights into the stability and reactivity of these species.

A study on the copolymerization of ethylene (B1197577) and methyl methacrylate (MMA) using DFT revealed that the insertion of the monomer is a key factor influencing the geometric deformation of the catalyst system. mdpi.com Furthermore, steric repulsion between the methyl group of a pre-inserted MMA unit and an incoming ethylene moiety can influence the likelihood of β-H elimination reactions. mdpi.com

ParameterValue (MLA Monomer)Value (MLA Radical)
C-CH₃ Bond Length1.542 Å1.479 Å
Data derived from DFT calculations on methylenelactide (MLA), a related cyclic monomer, illustrating the change in bond length upon radical formation. beilstein-journals.org

Ab Initio Studies of Propagation Kinetics and Stereospecificity

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theory for studying polymerization kinetics. acs.org These studies can accurately predict reaction barriers and rate constants for the propagation step. acs.org

Investigations into the free-radical propagation of various acrylates and methacrylates have utilized ab initio calculations to determine kinetic parameters. acs.orgacs.org For methyl methacrylate, it has been shown that considering the addition of a trimeric radical to a monomer yields results that are in closest agreement with experimental data. acs.org Furthermore, these studies have explored the stereospecificity of the propagation reaction, which dictates the tacticity (the stereochemical arrangement of monomer units) of the resulting polymer. For instance, quantum chemical calculations have successfully confirmed the experimental syndiotactic/isotactic ratio for MMA polymerization. acs.org The formation of syndiotactic-rich polymers in the presence of certain solvents has been attributed to hydrogen bonding between the solvent and the monomer's carbonyl oxygen in the transition state. mdpi.com

MonomerCalculated Syndiotactic/Isotactic RatioExperimental Syndiotactic/Isotactic Ratio
Methyl Methacrylate (MMA)-66/3
Qualitative agreement between computational predictions and experimental observations for MMA tacticity. acs.org

Solvent Effects Modeling in Polymerization Reactions (e.g., PCM model)

The solvent can significantly influence the rate and outcome of a polymerization reaction. sci-hub.se Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent by treating it as a continuous medium with a specific dielectric constant. mdpi.comsci-hub.se

The PCM model has been applied to study the radical polymerization of vinyl monomers. sci-hub.se For the reaction of methyl methacrylate radicals with fullerene C60, accounting for solvent effects with the PCM model had a minimal impact on the activation enthalpy and heat effect of the addition reaction. sci-hub.se However, in other systems, such as the polymerization of acrylamide (B121943) and methacrylamide (B166291), the application of a conductor-like polarizable continuum model (C-PCM) has been shown to dramatically increase the propagation rates by several orders of magnitude. ugent.be This highlights the importance of considering solvent effects, especially when strong interactions like hydrogen bonding are present. mdpi.comsci-hub.se The choice of solvation model can also be critical, with some studies suggesting that the IEF-PCM is more suitable than COSMO for modeling free-radical polymerization of acrylates. wpmucdn.com

Kinetic Modeling and Simulation of this compound Polymerization

Kinetic modeling provides a macroscopic view of the polymerization process by describing the rates of the individual reaction steps: initiation, propagation, termination, and chain transfer. uobaghdad.edu.iq These models are essential for predicting the evolution of monomer conversion, polymer molecular weight, and molecular weight distribution over time. researchgate.net

The development of accurate kinetic models often relies on parameters obtained from experimental data or, increasingly, from quantum chemical calculations. rsc.org For example, rate coefficients for propagation and termination can be determined through pulsed-laser polymerization experiments and then used to validate and refine kinetic models. iupac.org Kinetic Monte Carlo (kMC) simulations, which use ab initio calculated rate coefficients, have been successfully employed to unravel the complex propagation kinetics in the polymerization of related vinyl monomers like vinyl acetate (B1210297). rsc.org

Theoretical and Computational Studies of Vinyl Methacrylate Polymerization

Theoretical Modeling and Simulation

Kinetic Monte Carlo (kMC) simulations are a class of stochastic modeling techniques exceptionally well-suited for studying the time evolution of complex chemical processes like polymerization. acs.org Unlike deterministic models that track average properties, kMC methods simulate individual reaction events based on their fundamental probabilities, allowing for the detailed tracking of discrete molecules and the generation of complete chain length distributions (CLDs). acs.orgmdpi.comrsc.org This capability is crucial for understanding systems with complex microstructures.

The free-radical polymerization of vinyl methacrylate is a prime example of a complex reaction system where kMC modeling is particularly insightful. The presence of two non-equivalent double bonds (methacryloyl and vinyl) means that propagation can occur through either group, leading to branching and, ultimately, cross-linking to form insoluble polymer gels. acs.org A kMC model for VMA polymerization must incorporate the probabilities of all possible elementary reactions, including initiation, selective propagation through the more reactive methacryloyl group, branching via the pendent vinyl ester group, chain transfer, and termination reactions. mdpi.commdpi.com

The development of a kMC simulation for VMA would build upon established models for other complex polymerizations, such as reversible addition-fragmentation chain transfer (RAFT) and emulsion polymerizations. mdpi.comutwente.nl The core strength of the kMC approach lies in its ability to record the reaction history of each polymer chain, thereby providing detailed information on the evolution of molecular weight, branching density, and copolymer composition over time. rsc.org

Table 1: Essential Reaction Events in a kMC Model for this compound Polymerization

Event Type Description Significance in VMA System
Initiation Generation of primary radicals from an initiator molecule.Starts the polymerization process.
Propagation (Methacrylate) Addition of a radical to the methacryloyl double bond of a VMA monomer.Primary chain growth pathway, forming the polymer backbone. acs.org
Branching (Vinyl Ester) Addition of a radical to the pendent vinyl ester double bond on an already incorporated VMA unit.Leads to the formation of branched and network structures.
Chain Transfer Transfer of the radical activity to a monomer, polymer, or solvent molecule.Controls molecular weight and can introduce new structural features.
Termination Combination or disproportionation of two radical chains.Cessation of chain growth, forming "dead" polymer.

The concept of a "digital twin" is a virtual model designed to accurately reflect a physical process, and it is increasingly being applied to the field of chemical engineering, including free-radical polymerization. arxiv.orgarxiv.org A digital twin for a polymerization process is built on a foundation of fundamental chemical principles, where elementary reactions are analyzed using quantum chemical methods to determine key parameters like activation energies. arxiv.orgtandfonline.com

Recent studies have demonstrated the development of digital twins for the free-radical polymerization of vinyl monomers, such as methyl methacrylate (MMA). arxiv.orgarxiv.orgtandfonline.com The methodology involves several key steps:

Quantum Chemical Analysis: Computational methods, such as semi-empirical versions of the unrestricted Hartree-Fock approximation, are used to calculate the energy profiles and spin-density parameters for each elementary reaction. arxiv.orgarxiv.orgtandfonline.com This allows for the determination of activation energies.

Kinetic Simulation: The virtual kinetic data derived from the quantum chemical calculations are used to simulate the polymerization process and predict its behavior under various conditions. arxiv.org

These digital twins have successfully modeled the polymerization of MMA and the influence of stable radicals like TEMPO and fullerene C60. arxiv.orgarxiv.org For a more complex monomer like this compound, a digital twin would be an invaluable tool. It would allow for the virtual exploration of reaction parameters to control the regiospecificity of the polymerization—that is, to favor the reaction of the methacryloyl group while leaving the vinyl ester group as a pendent functionality. acs.org Such a model could predict the onset of gelation and optimize conditions to produce soluble, functional polymers.

Table 2: Components of a Digital Twin for this compound Free-Radical Polymerization

Component Description Computational Method/Tool
Virtual Reagents Digital representations of VMA monomer, initiator radicals, and polymer chains.Molecular modeling software.
Elementary Reactions A defined set of all possible chemical reactions (propagation, branching, etc.).Reaction theory, chemical kinetics.
Energy & Kinetic Parameters Calculation of ground state energies, transition states, and activation energies. arxiv.orgQuantum chemistry (e.g., Hartree-Fock, DFT). arxiv.orgtandfonline.com
Virtual Device/Solver Software that simulates the time-evolution of the system based on the defined reactions and parameters.Kinetic simulation algorithms (e.g., based on kMC or ordinary differential equations).
Intellectual Product Predicted outcomes, such as monomer conversion, molecular weight distribution, and polymer microstructure.Data analysis and visualization tools.

In the absence of a conventional initiator, many vinyl monomers, including acrylates and methacrylates, can undergo spontaneous thermal polymerization at high temperatures. mdpi.comwpmucdn.com The mechanism behind this self-initiation has been a long-standing puzzle, which computational quantum chemistry has been instrumental in solving. wpmucdn.comupenn.edu

Computational studies using Density Functional Theory (DFT) have explored potential self-initiation mechanisms for monomers like methyl acrylate (B77674) (MA) and methyl methacrylate (MMA). upenn.eduacs.org These investigations have largely focused on two pathways originally proposed by Flory and Mayo. The key steps involve the reaction of two monomer molecules to form a diradical intermediate, which can then generate the monoradicals necessary to start polymerization. upenn.edu

Key findings from these computational studies include:

Diradical Formation: Two monomer units can react to form a diradical intermediate. This intermediate can exist on two different potential energy surfaces: a singlet state (•M2s•) and a triplet state (•M2t•). acs.org

Singlet vs. Triplet State: On the singlet surface, the formation of a diradical often has a high energy barrier. However, the corresponding triplet diradical (•M2t•) is typically lower in energy and is structurally similar. acs.org

Intersystem Crossing: It is proposed that the diradical can cross from the higher-energy singlet state to the more stable triplet state. upenn.eduacs.org

Monoradical Generation: The triplet diradical (•M2t•) is considered the most likely species to generate two separate monoradicals, either through hydrogen transfer with a third monomer molecule or by other pathways. This step is believed to be the crucial event in self-initiation. acs.org

Given that this compound possesses a methacrylate functional group, it is highly probable that it can undergo a similar thermal self-initiation process. The reaction would likely involve the interaction between the methacrylate moieties of two VMA molecules, following the diradical formation and triplet-state mechanism elucidated for simpler methacrylates.

Table 3: Key Intermediates in the Computationally Studied Self-Initiation of Acrylates

Intermediate Species Description Proposed Role in Self-Initiation Reference Theory Level
Diels-Alder (DA) Adduct A cyclic product formed from a [4+2] cycloaddition of two monomers.A stable intermediate, but less likely to be on the main path to initiation.B3LYP/6-31G acs.org
Singlet Diradical (•M2s•) A diradical intermediate on the singlet potential energy surface.High-energy intermediate; may undergo intersystem crossing to the triplet state.B3LYP/6-31G acs.org
Triplet Diradical (•M2t•) A diradical intermediate on the triplet potential energy surface.Lower in energy than the singlet diradical; considered the key precursor to monoradicals. acs.orgB3LYP/6-31G* acs.org
Monoradicals Two separate radical species generated from the diradical.The active species that initiate polymer chain growth.N/A

Advanced Analytical and Spectroscopic Characterization of Vinyl Methacrylate Monomers and Polymers

Spectroscopic Techniques for Structural Elucidation and Conversion Monitoring

Spectroscopy is a cornerstone in the analysis of VMA, offering non-destructive methods to elucidate chemical structures and monitor the transformation from monomer to polymer in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the VMA monomer and for analyzing the microstructure of the resulting polymer.

¹H NMR of VMA Monomer: The proton NMR spectrum of the VMA monomer provides distinct signals for each type of proton, allowing for complete structural assignment. The vinyl group protons are particularly characteristic, showing complex splitting patterns due to geminal, cis, and trans couplings. The methacrylate (B99206) protons also give rise to well-defined resonances. A typical ¹H NMR spectrum of VMA in CDCl₃ exhibits signals at specific chemical shifts. chemicalbook.com

¹³C NMR of VMA Monomer: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the monomer. Each carbon atom in the VMA molecule resonates at a characteristic chemical shift, confirming the presence of the vinyl, ester carbonyl, and methacrylate functionalities.

NMR for Polymerization Monitoring: Upon polymerization, the sharp resonances corresponding to the vinyl and methacrylate double bonds (~5-7 ppm in ¹H NMR; ~125-140 ppm in ¹³C NMR) disappear. researchgate.netresearchgate.netmdpi.com New, broader signals corresponding to the saturated polymer backbone appear. For instance, the formation of the polymethacrylate (B1205211) backbone results in new signals in the aliphatic region of the NMR spectrum. rsc.org By integrating the signals of the remaining monomer and the formed polymer, NMR can be used to quantify monomer conversion. The microstructure and tacticity (the stereochemical arrangement of chiral centers in the polymer backbone) of PVMA can also be determined by detailed analysis of the polymer's NMR spectra. researchgate.netd-nb.info

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Vinyl Methacrylate Monomer in CDCl₃

This table is interactive and allows for sorting and filtering of data.

Assignment Type Chemical Shift (ppm) Notes
Vinyl CH (trans to O)¹H~7.34Doublet of doublets
Methacrylate =CH₂¹H~6.23Singlet (broad)
Methacrylate =CH₂¹H~5.69Singlet (broad)
Vinyl CH₂ (trans to H)¹H~4.95Doublet of doublets
Vinyl CH₂ (cis to H)¹H~4.62Doublet of doublets
Methacrylate -CH₃¹H~1.98Singlet
Carbonyl (C=O)¹³C~165
Vinyl CH¹³C~140
Methacrylate C=¹³C~135
Methacrylate =CH₂¹³C~127
Vinyl CH₂¹³C~98
Methacrylate -CH₃¹³C~18

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from representative sources. chemicalbook.com

FTIR spectroscopy is a rapid and powerful technique for monitoring the polymerization of VMA, primarily by tracking the disappearance of characteristic vibrational bands of the monomer's functional groups. rsc.orgresearchgate.net

VMA Monomer Spectrum: The IR spectrum of the VMA monomer is characterized by several key absorption bands. The carbon-carbon double bond (C=C) stretching vibrations of both the vinyl and methacrylate groups appear in the region of 1630-1640 cm⁻¹. The carbonyl (C=O) stretching of the ester group gives a strong, sharp peak around 1720-1730 cm⁻¹. Additionally, C-H bonds associated with the vinyl group show characteristic stretches and bends. researchgate.netresearchgate.netnih.gov

Monitoring Polymerization: During polymerization, the consumption of the double bonds leads to a decrease in the intensity of the C=C stretching bands. researchgate.netadhesivesmag.com Real-time FTIR (RT-FTIR) spectroscopy allows for continuous monitoring of the reaction. rsc.orgresearchgate.net By ratioing the decreasing C=C peak area to an internal, non-reacting reference peak (e.g., the C=O peak, which remains relatively constant), the degree of monomer conversion can be calculated as a function of time. researchgate.net This provides valuable kinetic data about the polymerization process. The final polymer spectrum will show the absence of the C=C monomer bands and the presence of strong bands corresponding to the polymethacrylate backbone and the persistent ester group. spectroscopyonline.com

Table 2: Key FTIR Absorption Bands for this compound Polymerization Monitoring

This table is interactive and allows for sorting and filtering of data.

Vibrational Mode Functional Group Wavenumber (cm⁻¹) Change During Polymerization
C=O StretchEster Carbonyl~1725Remains relatively constant (used as internal standard)
C=C StretchMethacrylate & Vinyl~1637Decreases / Disappears
=C-H Bending (out-of-plane)Vinyl Group~950-990Decreases / Disappears
C-O-C StretchEster Linkage~1140-1160Remains
sp² C-H StretchVinyl/Methacrylate~3000-3100Decreases / Disappears
sp³ C-H StretchPolymer Backbone~2850-2990Appears / Increases

Note: Specific wavenumbers can vary based on the sample state (liquid, solid) and experimental setup. Data compiled from representative sources for methacrylates. researchgate.netresearchgate.netnih.govspectroscopyonline.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique used specifically for the detection and characterization of paramagnetic species, such as the free radicals that are intermediates in the polymerization of VMA. scielo.org

During radical polymerization, initiating and propagating radicals are formed. scielo.org EPR spectroscopy can provide detailed information about the structure and environment of these transient radical species. By analyzing the EPR spectrum, key parameters can be determined, including the g-factor, which is characteristic of the radical, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., protons). psu.edu

For propagating radicals of methacrylates, EPR spectra often show complex patterns due to couplings with the α-methyl protons and the β-methylene protons of the polymer chain. psu.edunih.gov These spectra can confirm the structure of the propagating radical at the end of the growing polymer chain. diva-portal.org Although the concentration of these radicals is typically very low, making detection challenging, EPR studies provide invaluable mechanistic insights into the initiation, propagation, and termination steps of the polymerization process. cmu.edu

Chromatographic and Separation Techniques for Molecular Weight and Purity Analysis

Chromatographic techniques are essential for separating components from a mixture, enabling the assessment of monomer purity and the characterization of the resulting polymer's molecular weight distribution.

Size Exclusion Chromatography (SEC), historically known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight characteristics of polythis compound. researchgate.netcampoly.com This technique separates polymer molecules based on their hydrodynamic volume (size in solution). campoly.com

In an SEC/GPC analysis, a solution of the polymer is passed through a column packed with porous gel. Larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying extents and have a longer path, eluting later. researchgate.net

The output is a chromatogram showing the distribution of polymer sizes. By calibrating the system with polymer standards of known molecular weights (such as polystyrene or polymethyl methacrylate standards), the elution profile can be converted into a molecular weight distribution for the PVMA sample. lcms.czpolyanalytik.com This analysis yields crucial parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer, while higher values signify a broader distribution of chain lengths. polyanalytik.com

This information is critical as the molecular weight and PDI of PVMA directly influence its mechanical, thermal, and solution properties.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to determine the purity of the this compound monomer. It combines the separation capability of gas chromatography with the identification power of mass spectrometry.

Gas Chromatography (GC) separates volatile components of a sample based on their boiling points and interactions with the stationary phase of the GC column. For VMA analysis, a sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the sample through the column, and different compounds elute at different times (retention times), allowing for their separation.

Mass Spectrometry (MS) then acts as a detector, bombarding the eluting compounds with electrons to generate charged fragments. The mass spectrometer sorts these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that acts as a chemical "fingerprint."

By using GC-MS, the purity of a VMA monomer sample can be accurately assessed. The main peak in the chromatogram will correspond to VMA, and its identity is confirmed by its mass spectrum. Any smaller peaks can be identified as impurities (e.g., residual reactants from synthesis, inhibitors, or degradation products) by comparing their mass spectra to spectral libraries. researchgate.netnih.govmdpi.cominnovatechlabs.com This ensures the quality of the monomer before its use in polymerization, as impurities can significantly affect reaction kinetics and the properties of the final polymer.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) serves as a fundamental analytical method for verifying the purity of this compound (VMA) monomers. This technique is crucial for separating the monomer from potential impurities such as by-products, residual starting materials from synthesis, and polymerization inhibitors. The presence of such impurities can adversely affect polymerization kinetics and the ultimate properties of the resulting polymer.

Reversed-phase HPLC is a commonly employed mode for this analysis. In this setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. A typical mobile phase consists of a gradient or isocratic mixture of solvents like acetonitrile (B52724) and water or methanol (B129727) and water. e3s-conferences.orgvscht.cz Detection of VMA is effectively achieved using an ultraviolet (UV) detector, as the molecule contains chromophores that absorb in the UV spectrum. e3s-conferences.org This method allows for the quantification of residual monomers in various materials after polymerization. usm.my

For the analysis of polymers like poly(this compound), HPLC, particularly in the size-exclusion chromatography (SEC) mode, is used to determine molecular weight parameters. cmu.edu However, gradient HPLC can also be used, where the polymer is first precipitated onto the column and then progressively redissolved and eluted by a solvent gradient. cmu.edu

Table 1: Typical HPLC Parameters for (Meth)acrylate Analysis

AnalyteColumn TypeMobile PhaseDetectionApplication
Acrylate (B77674)/Methacrylate MonomersReversed-Phase C18Acetonitrile/WaterUV-Vis/Diode Array Detector (DAD)Purity assessment, quantification of residual monomer. e3s-conferences.orgusm.my
Poly(methacrylate) PolymersPoly(styrene-co-divinylbenzene) (for gradient HPLC)THF/Methanol or THF/HexaneEvaporative Light Scattering Detector (ELSD)Determination of molecular weight distribution. cmu.edu
This table is based on established HPLC methods for acrylate and methacrylate compounds.

Thermal Analysis Methods

Thermogravimetric Analysis (TGA) is a technique that measures the mass loss of a material as a function of temperature, providing critical insights into its thermal stability and decomposition profile. For poly(this compound) (PVMA), TGA reveals the temperatures at which degradation begins and proceeds, often occurring in multiple steps.

The thermal degradation of polymethacrylates generally follows a two-step mechanism. mdpi.com The first, lower-temperature stage involves the scission of weak head-to-head linkages, while the main degradation stage at higher temperatures is characterized by depolymerization, where the polymer chain breaks down to yield the monomer. scielo.br For instance, studies on the similar poly(methyl methacrylate) (PMMA) show a first degradation step between 150-250°C and a second, major decomposition step at higher temperatures. mdpi.comscielo.br The thermal stability of PVMA can be enhanced by copolymerization or the inclusion of additives, which can shift the degradation temperatures higher. univ.kiev.uamarquette.edu TGA experiments are typically run under an inert nitrogen atmosphere to prevent oxidative degradation. scielo.br

Table 2: TGA Decomposition Stages for Polymethacrylates

PolymerDegradation StageTypical Temperature Range (°C) (Nitrogen Atmosphere)Description
Poly(methacrylates)Stage 1~150 - 250Decomposition of weak head-to-head linkages. scielo.br
Poly(methacrylates)Stage 2~250 - 400Main chain scission and depolymerization to monomer. mdpi.comresearchgate.net
Data is generalized from studies on various polymethacrylates, including PMMA.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of key thermal transitions. mit.edu For amorphous polymers like poly(this compound), the most important transition measured by DSC is the glass transition temperature (Tg). The Tg represents the point at which the material changes from a rigid, glassy state to a more flexible, rubbery state. mit.edu The Tg for polymethacrylates can be influenced by factors such as molecular weight and the presence of other components in blends or composites. researchgate.netacs.orgmst.edu For example, the Tg of bulk poly(methyl methacrylate) is often cited around 108°C. acs.org

Photo-DSC is a specialized DSC technique that incorporates a UV light source to initiate polymerization within the sample cell. mdpi.comdiva-portal.org This method is invaluable for studying the kinetics of photopolymerization of monomers like this compound. mdpi.commdpi.com By measuring the exothermic heat flow during UV irradiation, the rate of polymerization (Rp) and the total conversion of monomer to polymer can be determined in real-time. mdpi.commdpi.com The heat released is directly proportional to the reaction rate. mdpi.com Studies on similar acrylate systems show that the polymerization rate is influenced by factors such as UV light intensity and the chemical structure of the monomers and photoinitiators used. mdpi.commdpi.com

Table 3: Thermal Properties of (Meth)acrylates Measured by DSC and Photo-DSC

Analysis TypeSampleProperty MeasuredTypical ObservationSignificance
DSCPoly(methacrylate)Glass Transition (Tg)Step change in heat flowDetermines the transition from glassy to rubbery state. mit.edu
Photo-DSCThis compound MonomerPolymerization Rate (Rp)Exothermic peak during UV irradiation. mdpi.comresearchgate.netCharacterizes the speed of the photopolymerization reaction. mdpi.com
Photo-DSCThis compound MonomerHeat of Polymerization (ΔH)Area under the exothermic peak. mdpi.comMeasures total energy released, relates to final monomer conversion. mdpi.com

Microscopic and Scattering Techniques for Morphology and Solution Behavior

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at the micro-scale. It operates by scanning a surface with a focused beam of electrons and analyzing the signals produced. For poly(this compound), SEM is used to examine the surface morphology of polymer films, coatings, or particles. bhu.ac.in

SEM images can reveal critical information about the homogeneity, texture, and phase separation in polymer blends or composites. bhu.ac.inmdpi.com For instance, in multiphase polymer systems, SEM of fractured surfaces can show the size and shape of different phase domains. bhu.ac.inconicet.gov.ar The technique can also identify surface defects, porosity, and the distribution of particles within a polymer matrix. univ.kiev.uaresearchgate.net For example, SEM has been used to observe the smooth, homogeneous surfaces of non-irradiated PVC films and the changes in morphology after degradation. mdpi.com

Atomic Force Microscopy (AFM) provides topographical images of surfaces with nanoscale resolution, far exceeding that of SEM. mdpi.com It uses a sharp tip mounted on a cantilever to scan the sample surface, detecting deflections to build a 3D image. utwente.nl AFM is particularly useful for studying the fine surface structure of PVMA films and can reveal details about phase separation and domain morphology in polymer blends with high precision. researchgate.netrsc.org

A significant advantage of AFM is its ability to image single polymer chains, providing direct insight into their conformation. mdpi.comutwente.nl By depositing a very dilute solution of a polymer onto a flat substrate like mica, AFM can visualize individual chains, such as the random coil conformation. utwente.nlresearchgate.net This has been demonstrated for block copolymers containing poly(methyl methacrylate), where the conformation of single chains, including their elongation and arrangement, can be observed. mdpi.comresearchgate.net This capability allows for the study of how polymer chains behave in solution and arrange themselves on surfaces, which is fundamental to understanding their properties in thin films and interfaces. researchgate.net

Dynamic Light Scattering (DLS) and Small Angle X-ray Scattering (SAXS) for Polymer Conformation in Solution

The conformation of polymers in solution, which describes the spatial arrangement of the polymer chains, is crucial for understanding their physical properties and behavior in various applications. Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for probing the structure and dynamics of polymers, including those based on this compound, over a range of length scales.

Dynamic Light Scattering (DLS) measures the fluctuations in the intensity of scattered light due to the Brownian motion of particles in a solution. For polymer solutions, this allows for the determination of the hydrodynamic radius (Rh) of the polymer coils. The Rh is a measure of the effective size of the polymer in solution and is sensitive to changes in polymer conformation. For instance, a more extended or swollen polymer chain will have a larger Rh compared to a compact or collapsed coil. DLS is particularly useful for studying stimuli-responsive polymers, where changes in environmental conditions such as pH or temperature can induce conformational transitions. researchgate.netrsc.org For example, in studies of pH-responsive polymers, DLS can track the swelling or collapse of polymer chains as the pH is varied, providing insights into the ionization of functional groups and the resulting electrostatic interactions. rsc.org

Small-Angle X-ray Scattering (SAXS) provides information about the size, shape, and internal structure of macromolecules in solution. ipfdd.deresearchgate.netacs.org By analyzing the scattering pattern of X-rays at very small angles, one can determine the radius of gyration (Rg), which is a measure of the root-mean-square distance of the polymer's mass elements from its center of mass. The ratio of Rg to Rh (ρ = Rg/Rh) can provide valuable information about the polymer's architecture and conformation. For example, a value of ρ around 0.77 is characteristic of a random coil conformation in a good solvent, while higher values can indicate a more extended or rod-like structure, and lower values suggest a more compact or branched structure.

In the context of this compound-containing polymers, these techniques are instrumental. For instance, in the study of block copolymers containing a this compound block, DLS and SAXS can be used to characterize the formation and morphology of micelles or other self-assembled structures in selective solvents. mdpi.com The scattering data can reveal the size and shape of the core and corona of the micelles, as well as their aggregation number.

A study on the aqueous emulsion polymerization of 2,2,2-trifluoroethyl methacrylate (TFEMA), a vinyl monomer, utilized time-resolved SAXS to monitor particle nucleation and growth in situ. acs.orgrsc.orgnih.gov The SAXS data, in conjunction with a hard sphere scattering model, allowed for the determination of the evolution of particle size during polymerization. acs.orgnih.gov

Table 1: Representative Data from DLS and SAXS Analysis of Polymers

Polymer SystemTechniqueParameter MeasuredTypical Value/ObservationReference
pH-responsive block copolymersDLSHydrodynamic Diameter (Z-average)Reversible changes in size with pH, e.g., from ~100 nm to >500 nm rsc.org
Poly(n-butyl acrylate)-b-poly(methyl methacrylate)SAXSFlory-Huggins Interaction Parameter (χ)χ = 0.0103 + 14.76/T mdpi.com
2,2,2-trifluoroethyl methacrylate latexSAXSVolume-average Diameter353 ± 9 nm (surfactant-free) nih.gov
2,2,2-trifluoroethyl methacrylate latex with SDSSAXSVolume-average Diameter68 ± 4 nm nih.gov

This table is for illustrative purposes and the values are dependent on specific experimental conditions.

Other Advanced Characterization Methodologies

Elemental analysis is a fundamental and robust technique for determining the elemental composition of a compound. In polymer science, it is a widely used method to ascertain the composition of copolymers, which are polymers derived from two or more different monomeric units. koreascience.krekb.egekb.eguobaghdad.edu.iq For copolymers of this compound with other monomers, elemental analysis can provide a quantitative measure of the incorporation of each monomer into the polymer chain.

The principle of this method relies on the difference in the elemental makeup of the constituent monomers. For example, if this compound is copolymerized with a nitrogen-containing monomer like N-vinylpyrrolidone, the nitrogen content of the resulting copolymer, as determined by elemental analysis, can be used to calculate the molar ratio of the two monomers in the copolymer. koreascience.krtandfonline.com

The process typically involves the combustion of a known weight of the purified copolymer sample under controlled conditions. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are then quantitatively analyzed to determine the percentage of each element (carbon, hydrogen, nitrogen, etc.).

For a copolymer of this compound (VMA) and another monomer (M), if monomer M contains a unique element (e.g., nitrogen), the weight percentage of that element in the copolymer can be directly related to the mole fraction of M in the copolymer.

Example Calculation:

Consider a copolymer of this compound (C₆H₈O₂) and N-vinylpyrrolidone (C₆H₉NO).

Molar mass of VMA = 128.14 g/mol

Molar mass of NVP = 111.14 g/mol

Molar mass of Nitrogen (N) = 14.01 g/mol

If elemental analysis of a copolymer sample yields a nitrogen content of 5.0%, the mole fraction of NVP in the copolymer can be calculated.

The data obtained from elemental analysis is crucial for calculating monomer reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same type or the other type. koreascience.krekb.egekb.eguobaghdad.edu.iqtandfonline.com

Table 2: Example of Copolymer Composition Determination using Elemental Analysis for a Hypothetical VMA-NVP Copolymer

Feed Mole Fraction of VMAFeed Mole Fraction of NVP% Nitrogen in Copolymer (from Elemental Analysis)Calculated Mole Fraction of NVP in CopolymerCalculated Mole Fraction of VMA in Copolymer
0.200.8010.500.750.25
0.400.608.200.580.42
0.600.405.700.380.62
0.800.202.900.190.81

This is a hypothetical data table to illustrate the principle.

Chemiluminescence is the emission of light as a result of a chemical reaction. In the context of polymer science, it is a highly sensitive technique for studying the oxidative degradation of polymers. researchgate.netacs.orgresearchgate.net The weak light emission that accompanies the oxidation of a polymer can be detected and quantified to provide insights into the kinetics and mechanisms of degradation. acs.org Chemiluminescence imaging, which uses sensitive detectors like CCD cameras, allows for the spatial visualization of the oxidation process across a polymer sample. researchgate.net

The oxidation of many polymers, including those with methacrylate structures, proceeds via a free-radical chain reaction involving the formation and decomposition of hydroperoxides. Certain steps in this reaction sequence, particularly the termination reactions of peroxy radicals, are sufficiently energetic to produce electronically excited species (e.g., carbonyl groups or ketones). The relaxation of these excited states to the ground state results in the emission of photons, which is the observed chemiluminescence.

The intensity of the chemiluminescence signal is directly related to the rate of oxidation. By monitoring the chemiluminescence intensity over time, one can obtain kinetic information such as oxidation induction times, which are a measure of the effectiveness of antioxidants. researchgate.net

Chemiluminescence imaging has been used to study the oxidation of various polymers, including poly(methyl methacrylate) (PMMA). researchgate.netresearchgate.net For instance, studies on blends of PMMA with rubbers have used chemiluminescence to monitor the oxidation of the rubber phase, revealing that the PMMA can have an accelerating effect on the rubber's oxidation. researchgate.net This is thought to be due to the formation of mobile radicals in the PMMA that can enhance the oxidation of the rubber phase. researchgate.net

The technique is also valuable for assessing the effectiveness of stabilizers. The addition of an antioxidant to a polymer will typically increase the oxidation induction time, and this effect can be readily quantified by chemiluminescence measurements. acs.org Furthermore, chemiluminescence imaging can reveal heterogeneities in the oxidation process, for example, showing areas of more intense oxidation at stress points or on the surface of a material. researchgate.net

Table 3: Research Findings from Chemiluminescence Studies on Methacrylate-Related Polymers

Polymer SystemObservationImplicationReference
Poly(methyl methacrylate) / Rubber BlendsPMMA accelerates the oxidation of the rubber phase.Suggests the formation of mobile radicals in PMMA that participate in the oxidation of the rubber. researchgate.net
Polypropylene stabilized with phenolic antioxidantsOxidation induction time measured by chemiluminescence correlates with the embrittlement time in oven aging tests.Chemiluminescence is a useful method for screening the effectiveness of stabilizers. researchgate.net
Various Polymers under StressIncreased chemiluminescence intensity at points of mechanical stress.Oxidation can be initiated or accelerated by mechanical stress, and chemiluminescence can visualize these areas. researchgate.netacs.org

Research Directions and Future Perspectives in Vinyl Methacrylate Polymer Science

The field of polymer science continues to evolve, driven by the demand for novel materials with enhanced performance and sustainability. Vinyl methacrylate (B99206) (VMA), a bifunctional monomer containing both a reactive methacrylate group and a vinyl group, stands at the forefront of this advancement. Its unique chemical structure opens up a wide array of possibilities for creating complex polymer architectures and functional materials. This article explores the future research directions and perspectives in the polymer science of vinyl methacrylate, focusing on sustainable synthesis, polymerization mechanisms, advanced material design, computational modeling, and emerging applications.

Q & A

Q. What are the key physicochemical properties of vinyl methacrylate critical for experimental design?

this compound (C₆H₈O₂) has a density of 0.933 g/mL at 25°C and a molecular weight of 112.13 g/mol. Its reactivity arises from the conjugated vinyl and methacrylate groups, making it prone to polymerization. These properties dictate solvent selection (e.g., non-polar solvents for stability) and storage conditions (e.g., refrigeration with MEHQ stabilizers to prevent premature polymerization). Researchers should prioritize characterizing purity via GC-MS or HPLC before use, as impurities can skew reaction kinetics .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include using fume hoods, nitrile gloves, and explosion-proof equipment due to its flammability and volatility. Stabilizers like MEHQ must be monitored via UV-Vis spectroscopy to ensure effectiveness. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations. Always consult SDS sheets for updated handling guidelines and emergency procedures .

Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?

  • NMR : ¹H/¹³C NMR identifies structural integrity, with vinyl protons resonating at δ 5–6 ppm and methacrylate carbonyls at δ 165–170 ppm.
  • FTIR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) confirm functional groups.
  • MS : EI-MS detects fragmentation patterns (e.g., m/z 112 for the molecular ion). Cross-validate results with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported polymerization kinetics of this compound?

Discrepancies often stem from varying initiators (e.g., AIBN vs. peroxides) or solvent polarity. To address this:

  • Replicate studies : Control variables (temperature, initiator concentration) using Arrhenius plots.
  • Advanced analytics : Use SEC/GPC to compare molecular weight distributions and DSC to monitor Tg changes.
  • Meta-analysis : Cross-reference datasets in Reaxys or SciFinder, filtering by experimental conditions. Discrepancies may highlight unaccounted side reactions (e.g., chain transfer) .

Q. What strategies optimize this compound’s stability in long-term storage for reproducible experiments?

  • Stabilizer efficacy : Compare MEHQ (200–400 ppm) with alternative inhibitors (e.g., TEMPO) via accelerated aging tests (40°C/75% RH) and monitor polymerization onset using DSC.
  • Container materials : Use amber glass to block UV light; avoid metal contaminants by testing stainless steel vs. PTFE-lined caps via ICP-MS.
  • Documentation : Log storage conditions in metadata to ensure reproducibility .

Q. How can computational modeling enhance the design of this compound-based copolymers?

  • Molecular dynamics (MD) : Simulate monomer packing and reactivity ratios (e.g., Q-e scheme) to predict copolymer composition.
  • DFT calculations : Map electron density around the vinyl group to anticipate regioselectivity in radical or anionic polymerization.
  • Validation : Correlate simulations with experimental NMR/FTIR data. Tools like Gaussian or ORCA are recommended for accuracy .

Q. What methodologies identify and mitigate side reactions during this compound synthesis?

  • In-situ monitoring : Use Raman spectroscopy to detect byproducts like dienes (C=C stretches at 1600 cm⁻¹).
  • Quenching studies : Introduce radical scavengers (e.g., hydroquinone) at timed intervals and analyze via LC-MS.
  • Post-reaction analysis : Employ 2D-NMR (e.g., HSQC) to trace crosslinking or branching, common in oxygen-contaminated systems .

Data Analysis & Reproducibility

Q. How should researchers address anomalous data in this compound reactivity studies?

  • Root-cause analysis : Check for oxygen inhibition (via headspace GC) or moisture content (Karl Fischer titration).
  • Statistical tools : Apply Grubbs’ test for outliers and multivariate regression to isolate confounding variables.
  • Peer review : Share raw data in repositories like Zenodo for collaborative troubleshooting .

Q. Tables for Key Data

Property Value Method Reference
Density (25°C)0.933 g/mLPycnometry
Boiling Point142–145°CDistillation
Stabilizer (MEHQ)200–400 ppmUV-Vis Spectroscopy
Solubility in THFMisciblePhase Diagram

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.